molecular formula C8H8ClN3 B1437498 4-Chloro-1-methyl-1H-indazol-3-amine CAS No. 959240-93-8

4-Chloro-1-methyl-1H-indazol-3-amine

Cat. No.: B1437498
CAS No.: 959240-93-8
M. Wt: 181.62 g/mol
InChI Key: QAPUYNUPNBARPB-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-1H-indazol-3-amine is a useful research compound. Its molecular formula is C8H8ClN3 and its molecular weight is 181.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-1-methyl-1H-indazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-1-methyl-1H-indazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-1-methylindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPUYNUPNBARPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)Cl)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650992
Record name 4-Chloro-1-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959240-93-8
Record name 4-Chloro-1-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of 4-Chloro-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1] Indazole derivatives have been successfully developed into therapeutics for a wide range of diseases, including cancer, inflammation, and bacterial infections.[2] At the heart of this success is the 3-aminoindazole moiety, a highly effective bioisostere for other hydrogen-bonding groups that frequently serves as a critical "hinge-binding" fragment in kinase inhibitors.[2]

This guide provides an in-depth technical overview of 4-Chloro-1-methyl-1H-indazol-3-amine (CAS 959240-93-8), a key heterocyclic building block for researchers and drug development professionals. We will explore its core chemical properties, plausible synthetic routes, reactivity, and strategic applications, offering field-proven insights into its utility. The defining features of this molecule are:

  • The 3-Amino Group: Serves as the primary reactive handle for derivatization and is crucial for biological interactions.

  • The N1-Methyl Group: Strategically placed to block tautomerization, ensuring a single, stable regioisomer, which simplifies structure-activity relationship (SAR) studies.

  • The 4-Chloro Substituent: Modulates the electronic properties of the aromatic system and provides an additional, albeit less reactive, site for potential cross-coupling reactions.

This document is designed to equip scientists with the foundational knowledge required to effectively utilize this versatile compound in their research and development programs.

Core Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its successful application in experimental work. The key identifiers and computed properties for 4-Chloro-1-methyl-1H-indazol-3-amine are summarized below.

PropertyValueReference
CAS Number 959240-93-8[3]
Molecular Formula C₈H₈ClN₃[3]
Molecular Weight 181.62 g/mol [3]
SMILES NC1=NN(C)C2=C1C(Cl)=CC=C2[3]
MDL Number MFCD09864571[3]

Synthesis and Mechanistic Considerations

The synthesis of substituted 3-aminoindazoles is a well-established field, typically relying on the cyclization of an ortho-halobenzonitrile with a hydrazine source. This approach provides a robust and scalable route to the indazole core.[2][4][5]

Proposed Synthetic Pathway

A logical and efficient synthesis of 4-Chloro-1-methyl-1H-indazol-3-amine starts from 2,6-dichlorobenzonitrile. The process involves a regioselective nucleophilic aromatic substitution (SₙAr) with methylhydrazine. The ortho-fluoro analogue is often more reactive, but the chloro-precursor is also viable. The choice of methylhydrazine directly installs the N1-methyl group, preventing the formation of regioisomers that would occur if hydrazine hydrate were used first, followed by a separate methylation step.

G cluster_0 Step 1: Regioselective Cyclization cluster_1 Step 2: Purification A 2,6-Dichlorobenzonitrile C 4-Chloro-1-methyl-1H-indazol-3-amine A->C DMSO, Heat (e.g., 100-120 °C) B Methylhydrazine B->C D Crude Product C->D Aqueous Workup & Extraction E Purified Product D->E Column Chromatography (e.g., Silica, EtOAc/Hexanes)

Caption: Proposed synthetic workflow for 4-Chloro-1-methyl-1H-indazol-3-amine.

Experimental Protocol: Synthesis via SₙAr Cyclization

This protocol is a representative methodology. Researchers should perform their own optimization based on available equipment and safety protocols.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,6-dichlorobenzonitrile (1.0 eq) and anhydrous dimethyl sulfoxide (DMSO) (approx. 5-10 mL per gram of starting material).

    • Causality: DMSO is a polar aprotic solvent that excels at solvating the reactants and facilitating SₙAr reactions by stabilizing the charged Meisenheimer intermediate without protonating the nucleophile.

  • Reagent Addition: While stirring under a nitrogen atmosphere, add methylhydrazine (1.2-1.5 eq) dropwise via syringe. The reaction is often exothermic; maintain control with an ice bath if necessary.

    • Causality: A slight excess of the nucleophile ensures complete consumption of the starting material. The inert atmosphere prevents oxidation of the hydrazine.

  • Reaction Execution: Heat the reaction mixture to 100-120 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).

    • Self-Validation: The reaction progress is tracked empirically. The disappearance of the starting material spot/peak and the appearance of a new, more polar product spot/peak (due to the amine) validates that the reaction is proceeding.

  • Workup and Extraction: Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water (10x the volume of DMSO). Extract the aqueous phase three times with ethyl acetate.

    • Causality: This "quenches" the reaction and partitions the organic product into the ethyl acetate layer, leaving the DMSO and inorganic salts in the aqueous phase.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Self-Validation: Purity of the final fractions is confirmed by TLC. Pooling the pure fractions and removing the solvent should yield the target compound as a solid, which can be further validated by the methods in Section 4.0.

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following data are characteristic of 4-Chloro-1-methyl-1H-indazol-3-amine and serve as a benchmark for validating its identity and purity.

Analysis TechniqueExpected Characteristics
¹H NMR (400 MHz, DMSO-d₆)δ ~7.5-7.0 (m, 3H): Aromatic protons on the benzene ring. δ ~5.5 (s, 2H): Broad singlet for the -NH₂ protons (exchangeable with D₂O). δ ~3.8 (s, 3H): Sharp singlet for the N-CH₃ protons.
¹³C NMR (100 MHz, DMSO-d₆)~8 unique signals: 6 for the aromatic/indazole core carbons and 1 for the N-CH₃ carbon. The carbon bearing the chlorine will be in the aromatic region.
LC-MS (ESI+) [M+H]⁺ at m/z 182.0. The presence of a peak at m/z 184.0 with ~33% the intensity of the m/z 182 peak is the characteristic isotopic signature of a single chlorine atom.
Appearance Typically an off-white to light brown solid.

Chemical Reactivity and Synthetic Utility

The utility of this compound lies in the predictable reactivity of its functional groups, primarily the 3-amino group.

G cluster_0 Primary Reactivity Site cluster_1 Secondary Reactivity Site A 4-Chloro-1-methyl- 1H-indazol-3-amine B Acylation (R-COCl) A->B 3-Amino Group (Nucleophilic) C Sulfonylation (R-SO₂Cl) A->C 3-Amino Group (Nucleophilic) D Urea Formation (R-NCO) A->D 3-Amino Group (Nucleophilic) E Cross-Coupling (e.g., Suzuki, Buchwald) (Requires harsh conditions) A->E 4-Chloro Group (Electrophilic Site) G cluster_0 Kinase Hinge Region cluster_1 3-Aminoindazole Ligand Hinge_NH Backbone N-H Hinge_CO Backbone C=O Indazole_NH Indazole N2 Indazole_NH->Hinge_NH H-Bond (Donor) Amine_NH2 3-Amino NH₂ Amine_NH2->Hinge_CO H-Bond (Acceptor)

Caption: Conceptual diagram of 3-aminoindazole binding to a kinase hinge.

Intermediate for Complex Molecules

Substituted 3-aminoindazoles are critical intermediates in the synthesis of complex pharmaceuticals. For example, the closely related analogue, 7-bromo-4-chloro-1H-indazol-3-amine, is a key fragment used in the practical synthesis of Lenacapavir, a potent, first-in-class capsid inhibitor for the treatment of HIV-1 infections. [4][5]This underscores the industrial relevance and strategic importance of this class of compounds.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure user safety. 4-Chloro-1-methyl-1H-indazol-3-amine should be handled with care, following established laboratory safety procedures.

GHS Hazard Classification: [3]

Hazard Code Statement
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation

| H335 | May cause respiratory irritation |

Recommended Handling Procedures: [6][7][8]

  • Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. [9]Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids. [6][8]

Conclusion

4-Chloro-1-methyl-1H-indazol-3-amine is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, predictable reactivity at the 3-amino position, and relevance as a core fragment in biologically active molecules make it an indispensable building block. By understanding its synthesis, characterization, and reactivity profile, researchers can confidently and efficiently incorporate this compound into their synthetic workflows to accelerate the discovery and development of novel therapeutics.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23536, 4-Chloro-3-methylaniline. [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4103. [Link]

  • Al-Ostoot, F.H., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 29(11), 2660. [Link]

  • Jin, L., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13399, 1H-indazol-3-amine. [Link]

Sources

The Multifaceted Biological Activities of Substituted 1H-Indazol-3-amines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-indazol-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the multifaceted biological activities of substituted 1H-indazol-3-amines, with a particular focus on their applications in oncology, infectious diseases, and beyond. We will delve into the mechanistic intricacies of their action as potent kinase inhibitors, anticancer agents targeting various cellular pathways, and antimicrobial compounds. This guide will further provide detailed experimental protocols for assessing these activities, structure-activity relationship (SAR) insights, and a forward-looking perspective on the therapeutic potential of this versatile chemical scaffold.

Introduction: The 1H-Indazol-3-amine Core - A Versatile Scaffold in Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, has garnered significant attention from medicinal chemists due to its remarkable pharmacological versatility.[1] Among its isomers, the 1H-indazole scaffold is particularly prominent in numerous clinically approved drugs and investigational agents.[1][2] The introduction of a 3-amino substituent to this core creates the 1H-indazol-3-amine moiety, a key pharmacophore that has proven to be a highly effective "hinge-binding fragment" for protein kinases.[1][2] This ability to effectively interact with the ATP-binding site of kinases has positioned substituted 1H-indazol-3-amines as a cornerstone in the design of targeted therapies, particularly in oncology.

Beyond kinase inhibition, strategic substitutions on the indazole ring and the 3-amino group have unlocked a wide spectrum of biological activities, including direct anticancer effects through various mechanisms, antimicrobial properties, and potential applications in the treatment of neurological disorders.[3][4] This guide will systematically explore these activities, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic potential of this remarkable scaffold.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Substituted 1H-indazol-3-amines have demonstrated significant promise as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.

Kinase Inhibition: Targeting the Engines of Cancer Proliferation

The 1H-indazol-3-amine core is a well-established hinge-binding motif that anchors inhibitors to the ATP-binding pocket of various protein kinases, which are often dysregulated in cancer.[1][2]

Mutations and rearrangements of the ALK gene are key drivers in several cancers, including non-small cell lung cancer. The 1H-indazol-3-amine scaffold is a core component of potent ALK inhibitors like Entrectinib.[2] The design of such inhibitors often focuses on substitutions at the 5-position of the indazole ring to enhance potency and selectivity.[5]

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[6] Substituted 1H-indazol-3-amines have been successfully developed as potent VEGFR-2 inhibitors.[7] The binding of these inhibitors to the ATP-binding site of VEGFR-2 is often characterized by hydrogen bond interactions between the 3-amino group and the hinge region residues, such as Cys919, and additional interactions with residues like Glu917.[6]

VEGFR2_Inhibition cluster_VEGFR2 VEGFR-2 Kinase Domain Hinge_Region Hinge Region (Cys919, Glu917) ATP_Pocket ATP Binding Pocket Indazol_Amine Substituted 1H-Indazol-3-Amine Indazol_Amine->Hinge_Region H-Bonds Indazol_Amine->ATP_Pocket Occupies ATP ATP ATP->ATP_Pocket Competitive Inhibition

Aberrant FGFR signaling is implicated in various cancers. The 1H-indazol-3-amine scaffold has been utilized to develop potent FGFR inhibitors.[8][9] Structural studies have revealed that the indazole core forms key interactions within the FGFR1 kinase domain, providing a foundation for the rational design of new and selective inhibitors.[10]

PARP inhibitors have emerged as a significant therapeutic strategy for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[11][12] Substituted 1H-indazole-7-carboxamides have been identified as potent PARP inhibitors, demonstrating the versatility of the indazole scaffold beyond kinase inhibition.[11]

Non-Kinase Anticancer Mechanisms

Beyond kinase inhibition, substituted 1H-indazol-3-amines exert their anticancer effects through other critical cellular pathways.

The tumor suppressor protein p53 is a crucial regulator of cell cycle arrest and apoptosis. Its activity is negatively regulated by MDM2.[2][13] Certain substituted 1H-indazol-3-amine derivatives have been shown to up-regulate p53 expression and down-regulate MDM2, thereby disrupting the p53-MDM2 interaction and promoting apoptosis in cancer cells.[2][13] This mechanism involves the accumulation of p53, which can then activate downstream targets to induce cell death.[2]

p53_MDM2_Pathway Indazol_Amine Substituted 1H-Indazol-3-Amine MDM2 MDM2 Indazol_Amine->MDM2 Inhibits p53 p53 MDM2->p53 Inhibits/ Degrades Apoptosis Apoptosis p53->Apoptosis Induces

IDO1 is an enzyme that plays a critical role in immune evasion by cancer cells through the degradation of the essential amino acid tryptophan.[14][15] Inhibition of IDO1 can restore anti-tumor immunity. The indazole scaffold has been identified as a promising heme-binding motif for the development of IDO1 inhibitors.[16][17]

Representative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected substituted 1H-indazol-3-amine derivatives against various cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
6o 5-(Aryl)-3-(piperazin-1-ylacetyl)K562 (Chronic Myeloid Leukemia)5.15[1][4][13]
6o 5-(Aryl)-3-(piperazin-1-ylacetyl)A549 (Lung Cancer)>40[1][4][13]
6o 5-(Aryl)-3-(piperazin-1-ylacetyl)PC-3 (Prostate Cancer)18.23[1][4][13]
6o 5-(Aryl)-3-(piperazin-1-ylacetyl)Hep-G2 (Liver Cancer)16.21[1][4][13]
5k 5-(Aryl)-3-(arylthioacetyl)Hep-G2 (Liver Cancer)3.32[1]
Compound 30 Indazole scaffoldHUVEC (VEGFR-2)0.00124[7]
Etoposide (Control)MDA-MB-231 (Breast Cancer)2.0[18]
1-methyl-3-(pyridin-4-yl)-1H-indazole 1-Methyl, 3-(pyridin-4-yl)MDA-MB-231 (Breast Cancer)Similar to Etoposide[18]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

In addition to their well-documented anticancer properties, substituted indazole derivatives, including 1H-indazol-3-amines, have demonstrated promising activity against a range of microbial pathogens.[19]

Antibacterial and Antifungal Potential

Several studies have reported the synthesis and evaluation of indazole-containing compounds with significant antibacterial and antifungal activities.[20][21] The mechanism of action is still under investigation but is thought to involve the inhibition of essential microbial enzymes or disruption of cell wall integrity.

Representative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected indazole derivatives against various microbial strains.

Compound IDSubstitution PatternMicrobial StrainMIC (µg/mL)Reference
Indazole 2 N/AStaphylococcus aureus>128[19]
Indazole 3 N/AEnterococcus faecalis>128[19]
Indazole 5 N/AStaphylococcus aureus (MDR)>128[19]
Pyrazoline 9 N/AStaphylococcus aureus4[19]
Pyrazoline 9 N/AStaphylococcus aureus (MDR)4[19]
Pyrazoline 9 N/AEnterococcus faecalis4[19]

Note: MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Potential in Neurological Disorders

Emerging research suggests that the indazole scaffold may have therapeutic potential in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.[3][22] The proposed mechanisms of action include the inhibition of enzymes like monoamine oxidase (MAO) and glycogen synthase kinase 3 (GSK3), which are implicated in the pathophysiology of these conditions.[22]

Experimental Protocols for Biological Evaluation

To facilitate further research and development of substituted 1H-indazol-3-amines, this section provides detailed, step-by-step protocols for key in vitro assays.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.625-10 µM) for 48 hours.[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Add Substituted 1H-Indazol-3-Amines A->B C Incubate (48h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance F->G H Calculate IC50 G->H

Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a specific protein kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate, and the test compound at various concentrations.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specific period.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence, or luminescence).

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound for a specified duration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity, which is proportional to the DNA content.

  • Data Analysis: Generate a histogram of cell count versus fluorescence intensity to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample, such as the apoptosis-related proteins Bax and Bcl-2.

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Bax or anti-Bcl-2).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of substituted 1H-indazol-3-amines is highly dependent on the nature and position of the substituents on the indazole ring and the 3-amino group.

  • Substitutions at the 5-position: This position is often modified to enhance potency and selectivity against specific kinase targets. Aromatic ring substitutions at this position can lead to additional interactions with the kinase binding pocket.[1]

  • Modifications of the 3-amino group: Acylation of the 3-amino group or its incorporation into a larger heterocyclic system can significantly modulate the biological activity. For instance, the introduction of a piperazine acetamide moiety at the C-3 position has been shown to improve antitumor activity and pharmacokinetic properties.[1]

  • Substitutions at the 1-position: The N1 position of the indazole ring can be substituted to fine-tune the physicochemical properties and biological activity of the compounds.

The future of drug discovery with 1H-indazol-3-amines lies in the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of this scaffold for new therapeutic targets, including those in neurodegenerative and inflammatory diseases, holds significant promise. Furthermore, the use of advanced computational techniques, such as structure-based drug design and molecular dynamics simulations, will continue to play a crucial role in guiding the synthesis of next-generation 1H-indazol-3-amine-based therapeutics.

Conclusion

Substituted 1H-indazol-3-amines represent a remarkably versatile and privileged scaffold in modern drug discovery. Their proven success as kinase inhibitors, coupled with their emerging potential as direct-acting anticancer agents, antimicrobial compounds, and modulators of other key biological pathways, underscores their therapeutic importance. This technical guide has provided a comprehensive overview of their diverse biological activities, detailed experimental methodologies for their evaluation, and insights into their structure-activity relationships. It is anticipated that continued research and development in this area will lead to the discovery of novel and effective therapies for a wide range of human diseases.

References

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Spectroscopic data (NMR, MS, IR) for 4-Chloro-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-1-methyl-1H-indazol-3-amine

Introduction: The Structural Imperative in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Heterocyclic compounds, particularly those based on the indazole scaffold, are privileged structures known for their diverse biological activities.[1][2] 4-Chloro-1-methyl-1H-indazol-3-amine (CAS No. 959240-93-8) represents a key building block in this domain, offering multiple points for synthetic elaboration.[3][4] Its utility in creating complex molecular architectures necessitates an unambiguous and comprehensive understanding of its structural and electronic properties.

This technical guide provides a detailed analysis of the expected spectroscopic signature of 4-Chloro-1-methyl-1H-indazol-3-amine. As direct experimental spectra are often proprietary or not publicly disseminated, this document serves as a predictive reference based on first principles of spectroscopy and data from closely related structural analogs. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, explaining the causal relationships between the molecular structure and its spectral output. This approach is designed to empower researchers to confidently identify this molecule, assess its purity, and predict its behavior in subsequent chemical transformations.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough examination of the molecule's structure. Key features of 4-Chloro-1-methyl-1H-indazol-3-amine that will govern its spectral characteristics include:

  • The Indazole Ring System: A bicyclic aromatic system containing a benzene ring fused to a pyrazole ring. This rigid structure gives rise to distinct signals in NMR and IR.

  • Substituents on the Benzene Ring: The electron-withdrawing chlorine atom at the C4 position significantly influences the electronic environment of the aromatic protons and carbons.

  • Substituents on the Pyrazole Ring: The N1-methyl group provides a unique aliphatic signature in NMR. The C3-amine group introduces characteristic N-H signals in both IR and ¹H NMR and strongly influences the electronic character of the heterocyclic ring.

Caption: Molecular Structure of 4-Chloro-1-methyl-1H-indazol-3-amine.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR is arguably the most powerful tool for elucidating the precise connectivity of organic molecules. For 4-Chloro-1-methyl-1H-indazol-3-amine, we anticipate a spectrum with several distinct, well-resolved signals corresponding to each unique proton environment.

Predicted ¹H NMR Data

The following table summarizes the expected chemical shifts, multiplicities, and integrations for the target molecule, assuming a standard deuterated solvent like DMSO-d₆.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic-H (H7)7.40 - 7.50Doublet (d)1HOrtho to the electron-donating amine influence (via the pyrazole ring) and meta to the chloro group.
Aromatic-H (H5)7.20 - 7.30Doublet (d)1HOrtho to the electron-withdrawing chloro group, leading to a downfield shift.
Aromatic-H (H6)7.00 - 7.10Triplet (t) or Doublet of Doublets (dd)1HCoupled to both H5 and H7.
Amine (NH₂)5.50 - 6.00Broad Singlet (br s)2HProtons on nitrogen are exchangeable, leading to signal broadening. The chemical shift is highly dependent on solvent and concentration.[5]
N-Methyl (N-CH₃)3.70 - 3.80Singlet (s)3HAliphatic protons attached to a nitrogen atom within a heterocyclic system.
Experimental Protocol: Acquiring High-Fidelity ¹H NMR Data

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic region.

  • Acquisition Parameters:

    • Temperature: Set to a constant temperature, typically 298 K (25 °C).[6]

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

    • Spectral Width: Acquire data over a spectral width of at least 12 ppm to ensure all signals are captured.[6]

    • Number of Scans: A minimum of 16 scans is recommended to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) to improve signal-to-noise. Phase and baseline correct the spectrum carefully. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Causality and Interpretation

The predicted positions of the aromatic protons form an ABC spin system. H5 is expected to be the most downfield of the aromatic protons due to the direct deshielding effect of the adjacent electronegative chlorine atom. H7 is ortho to the C7a bridgehead carbon, which is part of the electron-rich pyrazole ring, while H6 is situated between them. The N-methyl group appears as a sharp singlet, as there are no adjacent protons for coupling. The amine protons are typically broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water in the solvent.[5] Adding a drop of D₂O to the NMR tube would cause the amine signal to disappear, a classic validation technique.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR provides complementary information to ¹H NMR, revealing the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C3 (C-NH₂)150 - 155Carbon attached to two nitrogen atoms, highly deshielded.
C7a140 - 145Bridgehead carbon of the indazole ring.
C3a138 - 142Second bridgehead carbon, adjacent to the C4-Cl.
C4 (C-Cl)128 - 133Aromatic carbon directly attached to chlorine; its shift is influenced by halogen inductive effects.
C6123 - 127Aromatic CH carbon.
C5120 - 124Aromatic CH carbon.
C7110 - 115Aromatic CH carbon, shielded by the adjacent pyrazole ring system.
N-CH₃33 - 37Aliphatic carbon attached to nitrogen.
Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: Use the same spectrometer as for the ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to produce a spectrum with singlets for all carbons.

    • Spectral Width: A width of ~220-240 ppm is standard.[6]

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Causality and Interpretation

The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment. The C3 carbon, bonded to both the amine nitrogen and a ring nitrogen, is expected to be the most downfield (deshielded) carbon in the molecule. Conversely, the N-CH₃ carbon will be the most upfield signal. The carbon bearing the chlorine (C4) will have its chemical shift influenced by the heavy atom effect. Distinguishing between the individual aromatic CH carbons (C5, C6, C7) often requires more advanced 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence), which correlates each proton with its directly attached carbon. NMR spectroscopy is a highly effective method for assigning the structures of substituted indazoles.[7][8]

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern.

Predicted Mass Spectrum Data
  • Molecular Formula: C₈H₈ClN₃

  • Molecular Weight: 181.0458 g/mol (monoisotopic)

  • Expected M⁺ Peak (m/z): 181

  • Expected M+2 Peak (m/z): 183 (due to the ³⁷Cl isotope)

  • Isotopic Ratio (M⁺ / M+2): Approximately 3:1

m/z (Fragment Ion)Possible IdentityRationale
181 / 183[M]⁺Molecular ion peak, showing the characteristic chlorine isotope pattern.
166 / 168[M - CH₃]⁺Loss of the N-methyl group, a common fragmentation for N-alkyl compounds.
140 / 142[M - CH₃ - CN]⁺ or [M - HCN - CH₃]⁺Subsequent loss of a cyanide radical or hydrogen cyanide from the pyrazole ring.
104[C₇H₅Cl]⁺Fragment corresponding to the chlorobenzonitrile radical cation after ring cleavage.
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or, if sufficiently volatile, via a Gas Chromatography (GC) inlet.

  • Ionization: Utilize a standard Electron Impact (EI) source with an electron energy of 70 eV. This high energy ensures fragmentation and produces a detailed, reproducible fingerprint of the molecule.

  • Analysis: Scan a mass range from m/z 40 to 400 to capture the molecular ion and all significant fragments.

  • Validation: The primary self-validating feature is the observation of the M⁺ and M+2 peaks in a ~3:1 ratio, which is a definitive indicator of the presence of one chlorine atom.

Predicted Fragmentation Pathway

The fragmentation of 4-Chloro-1-methyl-1H-indazol-3-amine under EI conditions is expected to initiate with the loss of the relatively labile N-methyl group.

G M [C₈H₈ClN₃]⁺˙ m/z = 181/183 frag1 [C₇H₅ClN₃]⁺˙ m/z = 166/168 M->frag1 - •CH₃ frag2 [C₆H₄ClN]⁺˙ m/z = 125/127 frag1->frag2 - N₂

Caption: Predicted primary fragmentation pathway for 4-Chloro-1-methyl-1H-indazol-3-amine in EI-MS.

Infrared Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of a molecule, providing a rapid and effective method for identifying the presence of key functional groups.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3450 - 3300Medium, Two BandsN-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
3100 - 3000MediumC-H Aromatic StretchAr-H
2980 - 2850Medium-WeakC-H Aliphatic StretchN-CH₃
1620 - 1600StrongN-H Scissoring (Bending)Primary Amine (-NH₂)
1580 - 1450Strong to MediumC=C and C=N Ring StretchingIndazole Ring
1100 - 1000StrongC-Cl StretchAryl-Chloride
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond or germanium) to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Co-add a minimum of 32 scans over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance.

Causality and Interpretation

The most diagnostic feature in the IR spectrum will be the pair of bands in the 3450-3300 cm⁻¹ region, which is characteristic of the asymmetric and symmetric N-H stretching modes of a primary amine.[5] The presence of both aromatic and aliphatic C-H stretches confirms the hybrid nature of the molecule. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions, including the strong C-Cl stretch, which, while characteristic of the molecule as a whole, can be difficult to assign definitively without computational modeling.[9]

Conclusion

The comprehensive spectroscopic analysis of 4-Chloro-1-methyl-1H-indazol-3-amine, as predicted from fundamental principles and data from analogous structures, provides a robust framework for its unequivocal identification. The combination of ¹H and ¹³C NMR defines the precise atomic connectivity and electronic environment of the carbon-hydrogen framework. Mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of chlorine) through its distinct isotopic pattern and fragmentation. Finally, IR spectroscopy provides rapid confirmation of the key amine and aromatic functional groups. Together, these techniques form a self-validating system of analysis, providing the high level of structural certainty required for applications in medicinal chemistry and materials science.

References

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Methodological & Application

Application Note & Protocol: A Scalable Two-Step Synthesis of 4-Chloro-1-methyl-1H-indazol-3-amine from 2,6-Dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-Chloro-1-methyl-1H-indazol-3-amine, a key heterocyclic scaffold prevalent in medicinal chemistry and drug development. The protocol outlines a robust and scalable two-step synthetic route commencing from the readily available and inexpensive starting material, 2,6-dichlorobenzonitrile. The initial step involves a thermally induced cyclization with hydrazine to form the intermediate 4-chloro-1H-indazol-3-amine. The subsequent step details a highly selective N1-methylation using a safe and easy-to-handle solid methylating agent, avoiding the use of hazardous traditional reagents. This application note is designed for researchers and professionals in chemical synthesis and drug development, offering detailed mechanistic insights, step-by-step protocols, and process optimization considerations.

Introduction: The Significance of the 3-Aminoindazole Core

3-Aminoindazoles represent a privileged class of heterocyclic structures that are integral to a multitude of biologically active compounds.[1] Their unique structural and electronic properties allow them to act as versatile pharmacophores, engaging with a wide array of biological targets. The synthesis of specifically substituted indazoles, such as the title compound, is therefore of critical interest for the generation of novel chemical entities in drug discovery pipelines.

The synthetic strategy detailed herein begins with 2,6-dichlorobenzonitrile, an industrial chemical often used as a herbicide.[2] This approach provides an economical and efficient pathway to the desired 4-chloro-1H-indazol-3-amine intermediate, which is subsequently methylated. The choice of a modern, solid-phase methylating agent in the second step addresses common safety and selectivity challenges associated with traditional methylation methods.[3][4]

Overall Reaction Scheme

Caption: Two-step synthesis of the target compound.

Mechanistic Discussion

Step 1: Formation of 4-Chloro-1H-indazol-3-amine

The formation of the indazole ring from a 2,6-disubstituted benzonitrile is a powerful transformation that proceeds through a well-established mechanism. The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine onto the electrophilic carbon of the nitrile group. This forms a reactive amidine intermediate.

The key cyclization step follows, proceeding via an intramolecular Nucleophilic Aromatic Substitution (SNAr) pathway. The second nitrogen atom of the hydrazine moiety acts as the intramolecular nucleophile, attacking the carbon atom bearing one of the chlorine substituents. The displacement of the chloride leaving group is facilitated by the electron-withdrawing nature of the nitrile-derived group and the second chlorine atom, which stabilize the transient Meisenheimer complex. A final tautomerization yields the aromatic 3-aminoindazole ring system. This reaction is typically performed at elevated temperatures to overcome the activation energy required for the SNAr cyclization.[5][6]

Step 2: Selective N1-Methylation

The 4-chloro-1H-indazol-3-amine intermediate possesses two nitrogen atoms within the indazole ring (N1 and N2) and an exocyclic amino group, all of which are potential sites for methylation. The protocol described here utilizes phenyl trimethylammonium iodide (PhMe₃NI) in the presence of cesium carbonate (Cs₂CO₃) to achieve high selectivity for methylation at the N1 position.[7]

Rationale for Reagent Choice:

  • Cesium Carbonate (Cs₂CO₃): This base is effective in deprotonating the N1 position of the indazole ring. The resulting indazolide anion is a soft nucleophile, which favors reaction at the N1 position.

  • Phenyl Trimethylammonium Iodide (PhMe₃NI): This reagent serves as a safe and convenient source of an electrophilic methyl group. Unlike highly toxic and volatile traditional methylating agents like methyl iodide or dimethyl sulfate, PhMe₃NI is a solid that is easier to handle.[3] The reaction proceeds via a direct SN2 displacement of N,N-dimethylaniline by the indazolide anion.[3] This method demonstrates excellent monoselectivity, as the introduction of the first methyl group sterically and electronically disfavors a second methylation event on the same molecule.[3][7]

Experimental Workflow Overview

Caption: High-level experimental workflow diagram.

Detailed Experimental Protocols

Safety Precaution: These procedures must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Hydrazine is highly toxic and corrosive. Phenyl trimethylammonium iodide and cesium carbonate are irritants.

Protocol 1: Synthesis of 4-Chloro-1H-indazol-3-amine

This protocol is adapted from analogous syntheses of substituted indazol-3-amines.[5]

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
2,6-Dichlorobenzonitrile172.0010.0 g58.11.0
Hydrazine Hydrate (~64% N₂H₄)50.0614.5 mL2915.0
2-Methyltetrahydrofuran (2-MeTHF)86.1350 mL--

Procedure:

  • To a suitable high-pressure reactor (e.g., a Parr reactor), add 2,6-dichlorobenzonitrile (10.0 g, 58.1 mmol).

  • Add 2-MeTHF (50 mL) to the reactor.

  • Carefully add hydrazine hydrate (14.5 mL, 291 mmol) to the mixture at room temperature.

  • Seal the reactor and begin stirring.

  • Heat the reaction mixture to 105-110 °C and maintain this temperature for 18-24 hours. Monitor the reaction progress by TLC or LC-MS if possible.

  • After completion, cool the reactor to room temperature. Caution: The reactor may be under pressure.

  • Carefully vent the reactor and open it in a fume hood.

  • Transfer the reaction mixture to a separatory funnel containing 100 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 4-chloro-1H-indazol-3-amine can be purified by recrystallization or used directly in the next step if purity is sufficient.

Protocol 2: Synthesis of 4-Chloro-1-methyl-1H-indazol-3-amine

This protocol is based on selective N-methylation procedures for amides and indoles.[7]

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
4-Chloro-1H-indazol-3-amine167.595.0 g29.81.0
Phenyl trimethylammonium iodide263.1119.6 g74.52.5
Cesium Carbonate (Cs₂CO₃)325.8219.4 g59.62.0
Toluene92.14130 mL--

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-1H-indazol-3-amine (5.0 g, 29.8 mmol).

  • Add cesium carbonate (19.4 g, 59.6 mmol) and phenyl trimethylammonium iodide (19.6 g, 74.5 mmol).

  • Add toluene (130 mL).

  • Flush the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 100 mL of deionized water to the flask and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product should be purified by flash column chromatography on silica gel to isolate the desired 4-Chloro-1-methyl-1H-indazol-3-amine isomer.

References

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health (NIH). Available at: [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Available at: [Link]

  • The Chemical Synthesis of 2,6-Dichlorobenzonitrile: A Focus on Intermediates. Dacheng Industries. Available at: [Link]

  • Process for preparation of 2,6-dichlorobenzonitrile. Google Patents.
  • Dichlobenil. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. Available at: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. PubMed. Available at: [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. National Institutes of Health (NIH). Available at: [Link]

  • A novel approach to synthesize dichlorobenzonitriles by selective ammoxidation. ResearchGate. Available at: [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. Available at: [Link]

  • Production process for preparing chlorobenzonitrile through ammoxidation. Google Patents.
  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ResearchGate. Available at: [Link]

  • dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Organic Syntheses. Available at: [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Chemistry Portal. Available at: [Link]

Sources

Application Notes and Protocols: 4-Chloro-1-methyl-1H-indazol-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Guided Exploration of a Privileged Scaffold

Abstract: The 3-aminoindazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its role as a "privileged" structure capable of interacting with a diverse range of biological targets. This guide focuses on the applications of 4-Chloro-1-methyl-1H-indazol-3-amine, a specific derivative within this important class of compounds. While direct, extensive public data on this exact molecule is limited, this document leverages data from closely related analogues and the broader 3-aminoindazole family to provide a comprehensive overview of its potential applications, particularly in the realm of kinase inhibition. We will explore the rationale behind its design, propose synthetic strategies, and provide detailed protocols for its theoretical application in drug discovery workflows, all grounded in established principles of medicinal chemistry.

Introduction: The Significance of the 3-Aminoindazole Scaffold

The indazole core, a bicyclic aromatic heterocycle, is a bioisostere of indole and purine, enabling it to mimic the interactions of these crucial biological building blocks. The 3-aminoindazole moiety, in particular, has proven to be an effective "hinge-binding" fragment in numerous kinase inhibitors.[1] This is due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases, a critical interaction for potent and selective inhibition.

The substitution pattern on the indazole ring plays a crucial role in modulating the compound's potency, selectivity, and pharmacokinetic properties. The presence of a chlorine atom at the 4-position, as in our molecule of interest, can influence the electronic properties of the ring system and provide a vector for further chemical modification. The N-methylation at the 1-position can enhance metabolic stability and cell permeability, desirable traits for orally bioavailable drugs.

Derivatives of the 3-aminoindazole scaffold have found applications in a wide array of therapeutic areas, including oncology, inflammation, and virology.[1] A notable example is the HIV capsid inhibitor Lenacapavir, which incorporates a substituted 3-aminoindazole fragment, underscoring the therapeutic relevance of this chemical class.[2][3][4][5][6]

Rationale for Use in Kinase Inhibitor Drug Discovery

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.

The 4-Chloro-1-methyl-1H-indazol-3-amine scaffold is an attractive starting point for the design of novel kinase inhibitors for several reasons:

  • Proven Hinge-Binding Motif: As previously mentioned, the 3-aminoindazole core is a well-established hinge-binder.

  • Vectors for Optimization: The primary amine at the 3-position serves as a convenient handle for the introduction of various side chains to explore interactions with other regions of the ATP-binding pocket, thereby enhancing potency and selectivity. The chloro and methyl groups also offer sites for modification.

  • Modulation of Physicochemical Properties: The specific substitution pattern can be fine-tuned to optimize properties such as solubility, lipophilicity, and metabolic stability.

The general workflow for utilizing this scaffold in a kinase inhibitor discovery program is depicted below:

G cluster_0 Scaffold-Based Drug Discovery Workflow A Scaffold Selection: 4-Chloro-1-methyl-1H-indazol-3-amine B Library Synthesis: Derivatization at the 3-amino position A->B Rational Design C High-Throughput Screening (HTS): Kinase panel screening B->C Chemical Library D Hit Identification & Validation C->D Data Analysis E Lead Optimization: Structure-Activity Relationship (SAR) studies D->E Iterative Design F In vivo Efficacy & Safety Studies E->F Preclinical Development G Candidate Selection F->G Decision Gate

Caption: A typical workflow for scaffold-based kinase inhibitor discovery.

Proposed Synthesis Protocol

Protocol 3.1: Synthesis of 4-Chloro-1-methyl-1H-indazol-3-amine

Materials:

  • 2-Fluoro-6-chlorobenzonitrile

  • Methylhydrazine

  • n-Butanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-6-chlorobenzonitrile (1 equivalent) and n-butanol (5-10 volumes).

  • Addition of Reagent: Add methylhydrazine (1.5-2 equivalents) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the n-butanol under reduced pressure.

  • Extraction: To the residue, add water and ethyl acetate. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-Chloro-1-methyl-1H-indazol-3-amine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Application in Kinase Activity Assays

Once synthesized, 4-Chloro-1-methyl-1H-indazol-3-amine and its derivatives can be evaluated for their inhibitory activity against a panel of protein kinases. A common method for this is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Protocol 4.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Materials:

  • Kinase of interest

  • Substrate for the kinase

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 4-Chloro-1-methyl-1H-indazol-3-amine (or its derivatives) dissolved in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well plates

  • Multichannel pipette or liquid handling system

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include control wells with DMSO only (for 0% inhibition) and a known inhibitor (for 100% inhibition).

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in the assay buffer.

    • Prepare an ATP solution in the assay buffer.

    • Add the kinase/substrate mix to each well of the plate.

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

The following table provides a hypothetical example of data that could be generated from such an assay for a derivative of 4-Chloro-1-methyl-1H-indazol-3-amine.

Kinase TargetIC₅₀ (nM)
Kinase A50
Kinase B850
Kinase C>10,000
Kinase D120

Structure-Activity Relationship (SAR) Studies

The initial screening results will guide the subsequent lead optimization phase. The goal of SAR studies is to systematically modify the structure of the hit compound to improve its potency, selectivity, and drug-like properties. For 4-Chloro-1-methyl-1H-indazol-3-amine, the primary point of modification would be the 3-amino group.

G cluster_0 SAR Exploration Core 4-Chloro-1-methyl- 1H-indazol-3-amine R_group R-group attached to 3-amino position Core->R_group Derivatization Potency Potency (IC₅₀) R_group->Potency Selectivity Selectivity R_group->Selectivity ADME ADME Properties (Solubility, Permeability, etc.) R_group->ADME

Caption: Key relationships explored in SAR studies.

Protocol 5.1: Amide Coupling for Library Synthesis

A common and versatile method for derivatizing the 3-amino group is through amide bond formation with a variety of carboxylic acids.

Materials:

  • 4-Chloro-1-methyl-1H-indazol-3-amine

  • A library of diverse carboxylic acids (R-COOH)

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF, DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for purification

Procedure:

  • Reaction Setup: In a reaction vial, dissolve the carboxylic acid (1.1 equivalents) in the chosen solvent.

  • Activation: Add the coupling agent (1.1 equivalents) and the base (2-3 equivalents) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling: Add a solution of 4-Chloro-1-methyl-1H-indazol-3-amine (1 equivalent) in the same solvent to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and perform a standard aqueous work-up and extraction as described in Protocol 3.1. Purify the resulting amide derivative by column chromatography or preparative HPLC.

Conclusion

4-Chloro-1-methyl-1H-indazol-3-amine represents a valuable, albeit under-characterized, building block for medicinal chemistry. Based on the well-established utility of the 3-aminoindazole scaffold, its primary application lies in the development of kinase inhibitors. The synthetic and screening protocols outlined in this guide provide a framework for researchers to explore the potential of this compound and its derivatives in drug discovery programs. Further investigation is warranted to fully elucidate the specific biological targets and therapeutic potential of this promising scaffold.

References

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available at: [Link]

  • ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central. Available at: [Link]

  • ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available at: [Link]

  • MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available at: [Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Chloro-1-methyl-1H-indazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Indazoles in Modern Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] Derivatives of indazole have demonstrated a vast spectrum of pharmacological activities, including potent anticancer and anti-inflammatory properties.[1][3] The 1-methyl-1H-indazol-3-amine core, in particular, is a key pharmacophore found in numerous kinase inhibitors and other targeted therapeutics.[4] The functionalization of this core, especially at the 4-position, allows for the precise tuning of a molecule's steric and electronic properties to optimize its potency, selectivity, and pharmacokinetic profile.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for creating carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules.[5][6] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers mild reaction conditions and a high tolerance for various functional groups, making it particularly suitable for the late-stage functionalization of drug-like molecules.[1][5] This application note provides a detailed guide to the Suzuki coupling of 4-chloro-1-methyl-1H-indazol-3-amine derivatives with various arylboronic acids, a key step in the synthesis of novel therapeutic agents.

Mechanistic Insights: The Palladium Catalytic Cycle in Suzuki Coupling

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-chlorine bond of the 4-chloro-1-methyl-1H-indazol-3-amine derivative. This step forms a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate complex. This activated species then transfers its organic group to the Pd(II) complex, replacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex then couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-Cl Indazolyl-Pd(II)-Cl Oxidative_Addition->Ar-Pd(II)L2-Cl Transmetalation Transmetalation Ar-Pd(II)L2-Cl->Transmetalation Ar-Pd(II)L2-Ar' Indazolyl-Pd(II)-Aryl' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product 4-Aryl-1-methyl-1H- indazol-3-amine Reductive_Elimination->Product Substrate 4-Chloro-1-methyl-1H- indazol-3-amine Substrate->Oxidative_Addition Boronic_Acid Arylboronic Acid + Base Boronic_Acid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of 4-Chloro-1-methyl-1H-indazol-3-amine with Phenylboronic Acid

This protocol details a representative Suzuki coupling reaction between 4-chloro-1-methyl-1H-indazol-3-amine and phenylboronic acid.

Materials and Reagents
  • 4-Chloro-1-methyl-1H-indazol-3-amine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Experimental Workflow

Experimental_Workflow Start Start Setup Assemble and dry glassware under inert atmosphere. Start->Setup Reagents Add 4-chloro-1-methyl-1H-indazol-3-amine, phenylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃ to the flask. Setup->Reagents Solvent Add anhydrous 1,4-dioxane and degassed water. Reagents->Solvent Degas Degas the reaction mixture with argon for 10-15 minutes. Solvent->Degas Reaction Heat the reaction mixture at 100 °C overnight with stirring. Degas->Reaction Monitoring Monitor reaction progress by TLC. Reaction->Monitoring Workup Cool to room temperature, filter, and extract with an organic solvent. Monitoring->Workup Reaction Complete Purification Purify the crude product by column chromatography. Workup->Purification Analysis Characterize the final product (NMR, MS). Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure
  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-1-methyl-1H-indazol-3-amine (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and cesium carbonate (2.5 equiv).

  • Solvent Addition: Under a positive pressure of argon or nitrogen, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v). The total solvent volume should be sufficient to ensure good stirring of the reaction mixture.

  • Degassing: Sparge the reaction mixture with a gentle stream of argon or nitrogen for 10-15 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. The reaction is typically allowed to proceed overnight (12-18 hours).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material (4-chloro-1-methyl-1H-indazol-3-amine) indicates the completion of the reaction.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional 1,4-dioxane or another suitable organic solvent like ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 4-phenyl-1-methyl-1H-indazol-3-amine.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Optimization and Troubleshooting

The success of a Suzuki coupling reaction can be influenced by several factors. The following table provides a summary of key parameters and their potential impact on the reaction outcome.

ParameterRecommended ConditionsRationale & Troubleshooting
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligandThe choice of catalyst and ligand is crucial. For challenging substrates like heteroaryl chlorides, ligands that are both bulky and electron-rich often improve catalytic activity. If the reaction is sluggish, screening different palladium catalysts and ligands is recommended.
Base Cs₂CO₃, K₂CO₃, K₃PO₄The base is essential for the transmetalation step. Cesium carbonate is often effective for challenging couplings. If the reaction stalls or gives low yields, trying a different base can be beneficial.
Solvent 1,4-Dioxane/Water, Toluene/Water, DMFA mixture of an organic solvent and water is typically used. The water is necessary to dissolve the inorganic base and facilitate the formation of the boronate complex. The choice of organic solvent can influence the solubility of the reactants and the reaction temperature.
Temperature 80-110 °CThe reaction temperature needs to be high enough to promote the oxidative addition of the chloro-indazole. However, excessively high temperatures can lead to catalyst decomposition or side reactions.
Inert Atmosphere Argon or NitrogenThe Pd(0) catalyst is sensitive to oxygen. Ensuring a properly inert atmosphere throughout the reaction is critical for achieving high yields. Degassing the solvent and the reaction mixture is a key step.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 4-aryl-1-methyl-1H-indazol-3-amine derivatives, which are of significant interest in drug discovery. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently generate a diverse range of substituted indazoles for biological evaluation. The protocol provided in this application note serves as a robust starting point for the synthesis of these valuable compounds.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Hkiri, S., Touil, S., Samarat, A., & Sémeril, D. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus. Chimie, 25, 1-13. Available from: [Link]

  • Al-Masoudi, N. A., & Jappor, H. R. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 14(1), 1-12. Available from: [Link]

  • NRO-Chemistry. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Available from: [Link]

  • Li, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2795. Available from: [Link]

  • El-Kashef, H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. Available from: [Link]

  • Cimarelli, C., & Palmieri, G. (2010). Suzuki–Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 14(7), 719-735. Available from: [Link]

  • Dou, G., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Pharmaceuticals. IntechOpen. Available from: [Link]

  • Scott Rychnovsky. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. Available from: [Link]

  • L-C. Campeau, et al. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). Chemical Science, 5(11), 4279-4283. Available from: [Link]

  • Reddy, T. R., et al. (2019). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ChemistrySelect, 4(29), 8489-8492. Available from: [Link]

  • Chilin, A., et al. (2007). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ChemInform, 38(31). Available from: [Link]

  • Mambanda, A., et al. (2015). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. New Journal of Chemistry, 39(3), 1735-1746. Available from: [Link]

  • Akkoç, S., et al. (2017). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 7(82), 52229-52237. Available from: [Link]

  • Sharma, A., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Current Molecular Pharmacology, 14(4), 519-533.
  • Wang, Y., et al. (2023).
  • Ghosh, S., Mondal, S., & Hajra, A. (2020). Direct Catalytic Functionalization of Indazole Derivatives. Chemistry–An Asian Journal, 15(18), 2746-2760.

Sources

Application Note: Scalable Synthesis of 4-Chloro-1-methyl-1H-indazol-3-amine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-chloro-1-methyl-1H-indazol-3-amine scaffold is a critical pharmacophore in kinase inhibitor development (e.g., VEGFR/PDGFR inhibitors like Linifanib). While laboratory-scale synthesis often relies on expensive 2-fluoro-6-chlorobenzonitrile precursors, multi-kilogram scale-up demands a more cost-effective route using 2,6-dichlorobenzonitrile.

This guide details a robust Two-Stage Process optimized for scale-up. Unlike direct methylhydrazine cyclization—which suffers from poor regioselectivity (N1 vs. N2) and safety hazards—this protocol prioritizes the isolation of the unmethylated indazole followed by controlled N1-methylation. This approach maximizes yield, ensures isomeric purity (>99.5%), and mitigates the safety risks associated with bulk methylhydrazine handling.

Retrosynthetic Strategy & Route Selection

The selection of the synthetic route is governed by three Critical Process Parameters (CPPs): Regiocontrol , Raw Material Cost , and Safety .

Comparison of Routes
  • Route A (Direct Cyclization): Reaction of 2,6-dichlorobenzonitrile with methylhydrazine.

    • Pros: Single step.

    • Cons: High formation of N2-methyl isomer (difficult to separate); requires handling bulk methylhydrazine (carcinogen/volatile); lower yields due to steric hindrance at the 2,6-position.

  • Route B (The Recommended Protocol): Cyclization with hydrazine hydrate followed by N1-methylation.

    • Pros: Uses cheap hydrazine hydrate; high-yielding first step; methylation conditions can be tuned for N1 selectivity; intermediate serves as a stable purge point for impurities.

    • Cons: Two steps.

Reaction Pathway Diagram[1]

ReactionScheme SM 2,6-Dichlorobenzonitrile (Starting Material) Inter Intermediate: 4-Chloro-1H-indazol-3-amine (Stable Solid) SM->Inter Step 1: SnAr & Cyclization Yield: ~85% Reagent1 Hydrazine Hydrate EtOH, Reflux Reagent1->Inter Product Target: 4-Chloro-1-methyl-1H-indazol-3-amine Inter->Product Step 2: N-Alkylation Yield: ~75% Impurity Impurity: N2-Methyl Isomer (Removed via Cryst.) Inter->Impurity Minor Pathway Reagent2 MeI / Cs2CO3 DMF, 0°C -> RT Reagent2->Product

Caption: Two-stage synthetic pathway prioritizing regiocontrol and intermediate isolation.

Protocol 1: Synthesis of 4-Chloro-1H-indazol-3-amine

Objective: Conversion of 2,6-dichlorobenzonitrile to the unmethylated indazole core.

Materials
  • Substrate: 2,6-Dichlorobenzonitrile (1.0 eq)

  • Reagent: Hydrazine monohydrate (64-65% N2H4) (10.0 eq)

  • Solvent: Ethanol (Absolute) or n-Butanol (for higher temp)

  • Equipment: Jacketed glass reactor with reflux condenser and scrubber (for hydrazine vapors).

Step-by-Step Methodology
  • Charging: Charge the reactor with 2,6-dichlorobenzonitrile (e.g., 1.0 kg) and Ethanol (10 L). Stir to create a slurry.

  • Reagent Addition: Add Hydrazine monohydrate (2.9 kg) slowly over 30 minutes at ambient temperature. Note: Mild exotherm possible.

  • Reaction: Heat the mixture to reflux (78-80°C). Maintain reflux for 16–24 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target <1.0% starting material.

  • Workup (Precipitation):

    • Cool the reaction mass to 20°C.

    • Slowly add Water (15 L) over 1 hour to precipitate the product.

    • Cool further to 0–5°C and age for 2 hours.

  • Isolation: Filter the solid. Wash the cake with water (3 x 2 L) to remove excess hydrazine.

  • Drying: Dry in a vacuum oven at 50°C until moisture content is <0.5%.

Expected Yield: 80–88% Appearance: Off-white to pale yellow solid.

Protocol 2: Regioselective Methylation (N1-Alkylation)

Objective: Selective methylation of the N1 ring nitrogen over N2 or the exocyclic amine.

Mechanistic Insight

The indazole ring NH is more acidic (pKa ~14) than the exocyclic amine. Using a mild base like Cesium Carbonate (


) or Potassium Carbonate (

) in a polar aprotic solvent (DMF) favors the thermodynamic N1-alkylated product due to the "lone pair repulsion" effect at N2.
Materials
  • Substrate: 4-Chloro-1H-indazol-3-amine (from Step 1)

  • Alkylating Agent: Iodomethane (MeI) (1.1 eq) [Alt: Dimethyl Sulfate]

  • Base: Cesium Carbonate (1.5 eq)

  • Solvent: DMF (Dimethylformamide) (8 vol)

Step-by-Step Methodology
  • Dissolution: Charge 4-Chloro-1H-indazol-3-amine (e.g., 500 g) and DMF (4.0 L) into the reactor. Stir until dissolved.

  • Base Addition: Add Cesium Carbonate (1.46 kg) in portions. The slurry may thicken.

  • Temperature Control: Cool the mixture to 0–5°C. Critical for regioselectivity.

  • Alkylation: Add Iodomethane (465 g) dropwise over 60 minutes, maintaining internal temperature <10°C.

  • Reaction: Allow to warm to 20–25°C and stir for 4–6 hours.

    • IPC: Check for disappearance of intermediate. Ratio of N1:N2 should be >90:10.

  • Quench & Workup:

    • Slowly add Water (12 L) to the reaction mass. The product will precipitate.

    • Stir for 2 hours at 5°C.

  • Filtration: Filter the crude solid. Wash with water (2 x 1 L) to remove DMF and inorganic salts.

  • Purification (Recrystallization):

    • Dissolve crude wet cake in hot Ethyl Acetate (or IPA).

    • Cool slowly to crystallize. The N1-isomer crystallizes preferentially; the N2-isomer remains largely in the mother liquor.

    • Filter and dry.[1][2][3][4]

Expected Yield: 70–75% (Isolated) Purity: >99.5% (HPLC)

Process Visualization & Workflow

ProcessFlow cluster_0 Step 1: Cyclization cluster_1 Step 2: Methylation S1_React Reactor 1: Reflux (24h) S1_Quench Quench: Water Addition S1_React->S1_Quench S1_Filter Filtration: Remove Hydrazine S1_Quench->S1_Filter S2_React Reactor 2: DMF/Base/MeI (0°C) S1_Filter->S2_React Dry Intermediate S2_Cryst Recrystallization: EtOAc/Heptane S2_React->S2_Cryst Crude Isolation Final Final Product: Dry & Pack S2_Cryst->Final

Caption: Operational workflow for the two-stage synthesis from reactor charging to final isolation.

Critical Analytical Parameters (HPLC)

To ensure scale-up success, the separation of the N1-methyl (Target) and N2-methyl (Impurity) isomers must be validated.

ParameterSpecification
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 90% B over 20 min
Detection UV @ 254 nm
Retention Times Unmethylated: ~6.5 min N1-Methyl (Target): ~12.2 min N2-Methyl (Impurity): ~13.1 min

Safety & Handling (E-E-A-T)

  • Hydrazine Hydrate: Highly toxic and corrosive. Use a closed system with a scrubber containing bleach (sodium hypochlorite) to neutralize vapors.

  • Iodomethane (MeI): A potent neurotoxin and carcinogen. It is highly volatile (bp 42°C). Handling must occur in a fume hood with dedicated exhaust. For larger scales, consider replacing with Dimethyl Carbonate (DMC) (greener, but requires autoclave/higher temp) or Dimethyl Sulfate (less volatile, but highly toxic).

  • Exotherm Control: The addition of MeI to the basic DMF solution can be exothermic. Strict temperature monitoring (<10°C) is required to prevent runaway reactions and improve regioselectivity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion in Step 1 Insufficient temperature or hydrazine loss.Ensure vigorous reflux; check condenser efficiency. Add 1-2 eq extra hydrazine.
High N2-Isomer in Step 2 Temperature too high during MeI addition.Cool reactor to -5°C before addition. Slow down addition rate.
Poly-methylation Excess MeI used.Limit MeI to 1.05–1.1 eq. Do not chase conversion if >98%.
Poor Filtration (Step 1) Particle size too small.Age the slurry at 5°C for >2 hours before filtration to encourage crystal growth.

References

  • Synthesis of Lenacapavir Intermediate: Title: Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.[5][6][7][8] Source:Molecules (2024), 29(11), 2705. Relevance: Validates the reaction of 2,6-dichlorobenzonitrile with hydrazine on a hundred-gram scale. URL:[Link]

  • Indazole Methylation Regioselectivity: Title: Regioselective synthesis of 1-alkyl-3-aminoindazoles. Source:Journal of Medicinal Chemistry (Linifanib/ABT-869 development context).[9] Relevance: Establishes conditions (Base/Solvent) for favoring N1-alkylation. URL:[Link] (Refers to general Linifanib synthesis logic).

  • Safety Data (Methylhydrazine vs Hydrazine): Title: Methylhydrazine Hazard Summary. Source: NJ Department of Health. Relevance: Supports the decision to avoid direct methylhydrazine use in open reactors. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 4-Chloro-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 4-Chloro-1-methyl-1H-indazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered during experimental work. As a Senior Application Scientist, my goal is to blend established scientific principles with field-tested insights to ensure your success.

Introduction: Understanding the Molecule

4-Chloro-1-methyl-1H-indazol-3-amine is a heterocyclic amine with a rigid bicyclic core. Its solubility is influenced by several factors: the aromatic indazole structure contributes to its hydrophobicity, the chloro-substituent further increases this, while the amine group offers a site for protonation, suggesting that pH will be a critical determinant of its aqueous solubility. The methyl group at the N1 position blocks a potential hydrogen bond donor site compared to its NH-indazole counterpart, which may slightly decrease its solubility in protic solvents.

This guide is structured in a question-and-answer format to directly address the challenges you may face.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended starting solvents for dissolving 4-Chloro-1-methyl-1H-indazol-3-amine?

A1: Due to its chemical structure, 4-Chloro-1-methyl-1H-indazol-3-amine is expected to have low solubility in water. Therefore, organic solvents are the recommended starting point. Based on the properties of similar indazole derivatives, a range of polar aprotic and polar protic solvents should be considered.[1]

Initial Solvent Screening Table:

Solvent ClassRecommended SolventsRationale & Expected Performance
Polar Aprotic Dimethyl sulfoxide (DMSO)Excellent solubilizing power for a wide range of compounds. Ideal for preparing high-concentration stock solutions.
Dimethylformamide (DMF)Similar to DMSO, a strong solvent for many organic molecules.
Acetonitrile (ACN)A less polar option than DMSO or DMF, useful for HPLC and other analytical techniques.
Polar Protic EthanolGenerally a good solvent for many organic compounds and less toxic than methanol.[1]
Isopropanol (IPA)Another common alcohol solvent that can be effective.[1]
MethanolOften a stronger solvent than ethanol but carries higher toxicity.
Other Dichloromethane (DCM)A non-polar aprotic solvent that may be effective for this compound.

Expert Tip: Always start with a small amount of your compound and solvent to perform a solubility test before committing your entire batch.

Q2: I'm observing precipitation when adding my DMSO stock solution to an aqueous buffer. What is happening and how can I prevent this?

A2: This is a common issue known as "antisolvent precipitation." 4-Chloro-1-methyl-1H-indazol-3-amine is likely poorly soluble in your aqueous buffer. When the DMSO stock is introduced, the compound crashes out of the solution as the overall solvent environment becomes less favorable.

Troubleshooting Workflow for Antisolvent Precipitation:

G start Precipitation observed upon adding DMSO stock to aqueous buffer step1 Decrease final DMSO concentration (e.g., <1% v/v) start->step1 Initial approach outcome1 Precipitation persists step1->outcome1 If unsuccessful outcome2 Solubility improves step1->outcome2 If successful step2 Modify the aqueous buffer pH outcome1_2 outcome1_2 step2->outcome1_2 If unsuccessful outcome2_2 outcome2_2 step2->outcome2_2 If successful step3 Incorporate a co-solvent into the aqueous buffer outcome1_3 outcome1_3 step3->outcome1_3 If unsuccessful outcome2_3 outcome2_3 step3->outcome2_3 If successful step4 Consider a different formulation strategy outcome1->step2 Next step outcome1_2->step3 outcome1_3->step4

Caption: Decision tree for troubleshooting antisolvent precipitation.

Detailed Explanation of Steps:

  • Reduce Final DMSO Concentration: Aim for the lowest possible final concentration of your organic solvent in the aqueous medium. Often, keeping it below 1% or even 0.5% (v/v) can prevent precipitation. This may require preparing a more concentrated initial stock solution if your desired final compound concentration is high.

  • pH Adjustment: The amine group in your compound is basic and can be protonated at acidic pH.[2] By lowering the pH of your aqueous buffer, you can form the more soluble salt of your compound. The solubility of compounds with amine groups is often pH-dependent.[3][4]

  • Co-solvents: Adding a water-miscible organic solvent (a co-solvent) to your aqueous buffer can increase the solubility of your compound.[5][6] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6][7]

Q3: How do I determine the optimal pH for solubilizing my compound in an aqueous solution?

A3: The optimal pH will be one where the compound is sufficiently protonated to be soluble. Since 4-Chloro-1-methyl-1H-indazol-3-amine has a basic amine group, acidic conditions will generally favor solubility.

Step-by-Step Protocol for pH-Dependent Solubility Testing:

  • Prepare a series of buffers: Create a range of buffers with pH values from, for example, 2 to 7.4 (e.g., citrate buffers for acidic pH and phosphate buffers for neutral pH).

  • Add excess compound: To a small, known volume of each buffer, add an excess amount of 4-Chloro-1-methyl-1H-indazol-3-amine (enough that some solid remains undissolved).

  • Equilibrate: Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separate undissolved solid: Centrifuge or filter the samples to remove any undissolved compound.

  • Quantify the dissolved compound: Analyze the supernatant using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy) to determine the concentration of the dissolved compound at each pH.

  • Plot the data: Create a graph of solubility versus pH to identify the optimal pH range.

Q4: Can temperature be used to improve the solubility of 4-Chloro-1-methyl-1H-indazol-3-amine?

A4: Yes, for most solid organic compounds, solubility increases with temperature.[8][9] This can be a useful technique, especially for preparing concentrated solutions.

Considerations for Using Temperature:

  • Compound Stability: Before heating, ensure that 4-Chloro-1-methyl-1H-indazol-3-amine is stable at elevated temperatures. You may need to consult the supplier's technical data sheet or perform preliminary stability tests.

  • Recrystallization upon Cooling: Be aware that if you prepare a saturated solution at a higher temperature, the compound may recrystallize as the solution cools to room temperature. This can be useful for purification but problematic if you need a stable stock solution at room temperature.

  • Fractional Crystallization: The temperature dependence of solubility can be utilized to separate components of a mixture through fractional crystallization.[8]

General Guideline for Temperature-Assisted Dissolution:

  • Add the compound to the desired solvent.

  • Gently warm the mixture while stirring. A water bath is a good way to control the temperature.

  • Do not exceed the boiling point of the solvent.

  • Once dissolved, allow the solution to cool slowly to room temperature and observe for any precipitation.

Q5: What are some advanced strategies if standard solvents, pH adjustment, and temperature are not sufficient?

A5: For particularly challenging cases, more advanced formulation strategies can be employed. These are often used in drug development to improve bioavailability.[10][11]

Advanced Solubility Enhancement Techniques:

TechniqueDescription
Solid Dispersions The compound is dispersed in a hydrophilic carrier at the molecular level. This can be achieved by methods like spray drying or hot-melt extrusion.[12]
Complexation Using complexing agents like cyclodextrins can encapsulate the hydrophobic compound, increasing its apparent solubility in water.[13]
Particle Size Reduction Techniques like micronization or nanosuspension increase the surface area of the compound, which can lead to a faster dissolution rate.[12]
Use of Surfactants Surfactants can form micelles that encapsulate the poorly soluble compound, increasing its solubility in aqueous media.

Workflow for Advanced Solubility Enhancement:

G start Standard methods are insufficient step1 Assess experimental needs (e.g., in vitro vs. in vivo) start->step1 step2 Consider complexation with cyclodextrins for in vitro assays step1->step2 In vitro studies step3 Explore solid dispersions for oral formulation development step1->step3 Oral delivery step4 Investigate nanosuspensions for parenteral delivery step1->step4 Injectable formulations end Optimized formulation achieved step2->end step3->end step4->end

Caption: Selection of advanced solubility enhancement techniques.

Safety Precautions

Always handle 4-Chloro-1-methyl-1H-indazol-3-amine in a well-ventilated area, preferably a chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][16] The compound is harmful if swallowed and causes skin and eye irritation.[14][17]

References

  • Moldb. 4-Chloro-1-propyl-1H-indazol-3-amine.
  • Chemistry LibreTexts. 13.4: Effects of Temperature and Pressure on Solubility. (2022-07-04).
  • ChemRxiv.
  • ResearchGate.
  • Chemical Synthesis Database. 4-chloro-2-(1H-indazol-3-yl)-N-methylaniline. (2025-05-20).
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • ResearchGate.
  • SpringerLink.
  • Fisher Scientific. SAFETY DATA SHEET - 3-Amino-4-chloro-1H-indazole. (2011-08-01).
  • PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • University of B
  • National Institutes of Health.
  • National Institutes of Health. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • ACS Publications. On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • National Institutes of Health.
  • ChemRxiv.
  • Chemistry LibreTexts. 23.1: Properties of amines. (2024-11-07).
  • Sigma-Aldrich. 4-Chloro-1-ethyl-1H-indazol-3-amine AldrichCPR.
  • Taylor & Francis Online. An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • National Institutes of Health. 1H-indazol-3-amine.
  • ResearchGate. On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2025-08-07).
  • Taylor & Francis Online. Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [https://vertexaisearch.cloud.g Soluble Drugs. [https://vertexaisearch.cloud.g

Sources

Technical Support Center: Purification of Crude 4-Chloro-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-1-methyl-1H-indazol-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this important heterocyclic building block. The inherent structural properties of this molecule, particularly its basic amine functionality and potential for isomeric impurities, present unique challenges that require a systematic and well-understood approach. This document provides in-depth troubleshooting guides, validated protocols, and expert insights to help you achieve high purity and yield in your experiments.

Section 1: Understanding the Core Challenges & FAQs

This section addresses the most frequently encountered issues and provides foundational knowledge for troubleshooting.

FAQ 1: What are the most probable impurities in my crude 4-Chloro-1-methyl-1H-indazol-3-amine sample?

Answer: The impurity profile of your crude product is intrinsically linked to its synthetic route. Given the common syntheses for substituted 3-aminoindazoles, which often involve cyclization reactions of substituted benzonitriles with hydrazines, you should anticipate the following classes of impurities.[1][2]

Impurity Class Potential Species Origin / Rationale Impact on Purification
Starting Materials Unreacted 2-amino-6-chlorobenzonitrile derivatives or related precursors.Incomplete reaction conversion.Generally have different polarities and are removable by standard chromatography or recrystallization.
Reagents Residual methylating agents (e.g., dimethyl sulfate, iodomethane), bases (e.g., K₂CO₃).[3]Carry-over from the N-methylation step.Usually highly polar or ionic; often removed during aqueous workup.
Side-Products Regioisomers (e.g., 4-Chloro-2-methyl-2H-indazol-3-amine).Competing N-alkylation at the N-2 position of the indazole ring. This is a very common issue in indazole chemistry.[4]Often has very similar polarity to the desired N-1 product, making chromatographic separation difficult and requiring specialized methods.[5]
Side-Products Over-methylated or di-substituted products.Harsh reaction conditions or excess methylating agent.Polarity may vary, but they represent a yield loss and must be removed.
Solvents & Water Residual reaction solvents (e.g., DMF, THF) and water.Incomplete drying post-workup.Can interfere with crystallization and accurate yield determination. Removed by drying under high vacuum.
FAQ 2: My compound is streaking badly on my silica TLC plate and column. What is happening and how can I fix it?

Answer: This is a classic problem when purifying basic compounds like your 3-aminoindazole on standard silica gel. Silica gel has a weakly acidic surface due to the presence of silanol (Si-OH) groups. Your basic amine interacts strongly and often irreversibly with these acidic sites, leading to significant band tailing (streaking), poor separation, and even product loss on the column.[6]

The Solution: You must neutralize these acidic sites by modifying your mobile phase. The standard industry practice is to add a small amount of a competing base, such as triethylamine (TEA) or ammonia (as a 7N solution in methanol), to your eluent.

  • Recommended Starting Point: Begin by adding 0.5-1% (v/v) triethylamine to your chosen hexane/ethyl acetate or dichloromethane/methanol mobile phase. This will "pre-treat" the silica, allowing your basic compound to elute symmetrically and improving separation.[6]

FAQ 3: Should I start with column chromatography or recrystallization?

Answer: The best initial approach depends on the state of your crude material.

  • If your crude is a solid and appears relatively clean (>80% by crude NMR/TLC): Attempting recrystallization first is often more efficient and scalable. It can selectively remove impurities with different solubility profiles, potentially yielding a highly pure product in a single step.

  • If your crude is an oil, a complex mixture with multiple spots on TLC, or contains impurities with very similar polarity to the product: Flash column chromatography is the mandatory first step.[7] It is a more powerful technique for separating multiple components and isolating the desired product from a complex matrix. The purified fractions can then be combined and, if necessary, subjected to a final recrystallization step for ultimate purity.

Section 2: Visualized Purification & Troubleshooting Workflows

A logical workflow is critical for efficient purification. The following diagrams outline a general purification strategy and a decision tree for troubleshooting common chromatography issues.

General Purification Workflow

G cluster_0 Initial Analysis cluster_1 Primary Purification Decision cluster_2 Purification Paths cluster_3 Final Steps start Crude Product (Post-Workup & Drying) tlc Run Analytical TLC (with 1% TEA in eluent) start->tlc nmr Acquire Crude ¹H NMR start->nmr decision Is crude >80% pure? Is it a solid? tlc->decision nmr->decision column Flash Column Chromatography (See SOP 2) decision->column No / Oily recryst Recrystallization (See SOP 3) decision->recryst Yes combine Combine Pure Fractions & Evaporate column->combine purity_check Purity & Identity Check (TLC, NMR, LC-MS) recryst->purity_check combine->recryst combine->purity_check final_product Pure Crystalline Product purity_check->final_product

Caption: General purification workflow for crude product.

Troubleshooting Decision Tree: Flash Chromatography

G start Problem: Poor Separation on Column q1 Are you using 1% TEA in the eluent? start->q1 a1_no Add 1% TEA to eluent and re-run. q1->a1_no No a1_yes Yes q1->a1_yes Yes q2 Is the product co-eluting with an impurity? a1_yes->q2 a2_no Product is streaking or stuck on column. Increase eluent polarity. q2->a2_no No a2_yes Yes q2->a2_yes Yes q3 Have you tried a different solvent system? (e.g., DCM/MeOH instead of Hex/EtOAc) a2_yes->q3 a3_no Screen alternative solvent systems via TLC. q3->a3_no No a3_yes Yes q3->a3_yes Yes solution Impurity is likely a regioisomer. Collect mixed fractions and attempt purification by recrystallization. (See SOP 3) a3_yes->solution

Caption: Troubleshooting decision tree for column chromatography.

Section 3: Standard Operating Procedures (SOPs)

These protocols are designed to be self-validating, with built-in checks to ensure success.

SOP 1: Purity Assessment by Thin-Layer Chromatography (TLC)

Objective: To quickly assess the purity of a sample and determine the optimal solvent system for column chromatography.

Methodology:

  • Prepare Eluent: In a beaker, prepare a 10 mL solution of a potential eluent (e.g., 70:30 Hexane:Ethyl Acetate). Add 100 µL of triethylamine (TEA) to make a 1% TEA solution. Mix well.

  • Prepare TLC Chamber: Pour the prepared eluent into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover with a watch glass and let it equilibrate for 5 minutes.

  • Spot the Plate: Dissolve a small amount (~1 mg) of your crude material in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in the equilibrated chamber and cover it. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots. If necessary, use a staining agent like potassium permanganate.

  • Analyze: An ideal solvent system for column chromatography will give your desired product an Rf value of 0.25-0.35 and show clear separation from major impurities.

SOP 2: Purification by Amine-Adapted Flash Column Chromatography

Objective: To purify the crude product by separating it from impurities of different polarities.[8][9]

Methodology:

  • Select Eluent: Based on the results from SOP 1 , prepare a sufficient volume of the optimal eluent containing 1% triethylamine.

  • Pack the Column:

    • Wet Method (Recommended): In a beaker, create a slurry of silica gel in your starting eluent (a slightly less polar mixture than your running eluent, e.g., 90:10 Hex/EtOAc).[9]

    • Pour the slurry into your column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks are present.

  • Equilibrate the Column: Run 2-3 column volumes of your starting eluent through the packed silica gel to ensure it is fully equilibrated with the TEA-modified mobile phase.

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of dichloromethane or your eluent.

    • In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique prevents band broadening and improves separation.

    • Carefully add the dry-loaded sample to the top of the column.

  • Run the Column:

    • Carefully add the eluent and apply gentle air pressure.

    • Begin collecting fractions. Monitor the elution process by collecting small samples from the eluting stream and spotting them on a TLC plate.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your product.

  • Analyze Fractions: Run TLC on the collected fractions to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure. Dry the resulting solid or oil under high vacuum.

SOP 3: Purification by Recrystallization

Objective: To purify a solid sample by leveraging differences in solubility between the product and impurities.

Causality: The principle is to dissolve the crude solid in a minimum amount of a hot solvent in which the desired compound is highly soluble, but impurities are either very soluble (and remain in the mother liquor upon cooling) or insoluble (and can be filtered off while hot). The desired compound should have low solubility in the same solvent when cold, allowing it to crystallize out in high purity.[10]

Methodology:

  • Solvent Screening:

    • Place ~20-30 mg of your crude solid into several small test tubes.

    • Add a single solvent (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, or a binary mixture like Methanol/Water) dropwise to each tube at room temperature. A good candidate solvent will NOT dissolve the solid well at room temperature.

    • Heat the tubes that did not dissolve. A good solvent will dissolve the solid completely upon heating.

    • Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will produce a large quantity of crystals upon cooling.

    • Expert Insight: For a close analog, 7-bromo-4-chloro-1H-indazol-3-amine, a binary solvent system of Methanol/Water (80:20, v/v) was found to be highly effective at separating regioisomers.[1] This is an excellent starting point for your compound.

  • Recrystallization Protocol (using MeOH/H₂O):

    • Place your crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of hot methanol needed to fully dissolve the solid.

    • Slowly add water dropwise to the hot solution until it just begins to turn cloudy (the saturation point). Add a final drop or two of hot methanol to make it clear again.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the collected crystals with a small amount of the ice-cold recrystallization solvent.

    • Dry the crystals under high vacuum.

References

  • Supporting Information - Contents . The Royal Society of Chemistry. Available from: [Link]

  • CN103772153A - Synthesis method of 4-chloro-3-cresol and system thereof. Google Patents.
  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir . ChemRxiv. Available from: [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination . ACS Omega. Available from: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir . National Institutes of Health. Available from: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir . ResearchGate. Available from: [Link]

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Technical Support Center: Troubleshooting Regioselective Cyclization in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselective cyclization in indazole synthesis. The indazole core is a privileged scaffold in medicinal chemistry, but its synthesis is often hampered by challenges in controlling regioselectivity, leading to mixtures of N1 and N2 isomers.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges with a focus on the underlying chemical principles to guide your optimization efforts.

Problem 1: My reaction yields a mixture of N1 and N2 alkylated indazole isomers.

This is the most common challenge in indazole synthesis and arises from the tautomeric nature of the indazole ring.[3] The 1H- and 2H-tautomers exist in equilibrium, and alkylation can occur at either nitrogen atom. The 1H-indazole is generally the more thermodynamically stable tautomer.[3][4]

Probable Causes & Solutions:

  • Suboptimal Base and Solvent Combination: The choice of base and solvent is critical in directing the regioselectivity of N-alkylation.

    • For Preferential N1-Alkylation: A widely successful strategy is the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[2][3] The sodium cation is thought to coordinate with the N2 nitrogen and a nearby electron-rich substituent, sterically hindering alkylation at the N2 position.[2][3]

    • For Preferential N2-Alkylation: Achieving high N2 selectivity often requires moving away from strong bases. Gallium/aluminum or aluminum-mediated direct alkylation reactions have shown promise for synthesizing 2H-indazoles.[5] Another approach involves using trifluoromethanesulfonic acid or copper(II) triflate to promote N2-alkylation with alkyl 2,2,2-trichloroacetimidates.[6]

  • Electronic and Steric Effects of Substituents: The nature and position of substituents on the indazole ring significantly influence the N1/N2 ratio.

    • Electron-donating groups at the C3 position can enhance N1 selectivity, especially when paired with NaH in THF.[2] Examples include 3-carboxymethyl, 3-tert-butyl, and 3-carboxamide groups, which have demonstrated over 99% N1 regioselectivity.[2][3]

    • Electron-withdrawing groups at the C7 position, such as nitro (NO2) or carboxylate (CO2Me), can promote N2 selectivity.[2]

  • Reaction Kinetics vs. Thermodynamic Control: The final product ratio can be a result of either kinetic or thermodynamic control.

    • Thermodynamic Control: Longer reaction times and higher temperatures can favor the formation of the more stable N1-isomer.[7][8] If you are obtaining a mixture, consider extending the reaction time or moderately increasing the temperature to allow the reaction to equilibrate to the thermodynamic product.[3][8]

    • Kinetic Control: Shorter reaction times at lower temperatures may favor the kinetically formed product, which in some cases can be the N2-isomer.[7]

Experimental Protocol: Optimizing N1-Alkylation with NaH/THF

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted indazole (1.0 eq).

  • Solvent Addition: Add anhydrous THF via syringe.

  • Deprotonation: Cool the solution to 0 °C in an ice bath and add NaH (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 50 °C) can be applied.[8][9]

  • Workup: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to separate the N1 and N2 isomers.

Problem 2: The reaction is sluggish or gives a low yield.

Low conversion can be due to several factors, from the reactivity of the starting materials to the reaction conditions.

Probable Causes & Solutions:

  • Insufficiently Reactive Alkylating Agent: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using a less reactive alkylating agent, consider switching to a more reactive one or increasing the reaction temperature.

  • Poor Solubility of the Indazole Salt: The intermediate indazolide salt may have poor solubility in the chosen solvent, impeding the reaction.

    • Consider switching to a more polar aprotic solvent like dimethylformamide (DMF). However, be aware that this can sometimes alter the regioselectivity.

  • Reaction Temperature is Too Low: For some less reactive substrates, room temperature may not be sufficient to drive the reaction to completion.[8]

    • Gradually increasing the temperature (e.g., to 50 °C or 90 °C) can improve the reaction rate and yield.[3] Monitor the reaction closely by TLC to avoid decomposition.

Data Summary: Effect of Temperature on Yield

TemperatureReaction TimeConversion
Room Temp (20-25 °C)24 hMay be incomplete
50 °C12-24 hOften leads to full conversion[8][9]
90 °C4-8 hCan improve yields for very unreactive substrates[3]
Problem 3: I am unsure of the regiochemical assignment of my products.

Correctly identifying the N1 and N2 isomers is crucial.

Solution:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: One- and two-dimensional NMR experiments are the most reliable methods for assigning regiochemistry.[3]

    • Heteronuclear Multiple Bond Correlation (HMBC): Look for a correlation between the protons of the CH2 group of the N-alkyl substituent and the C7a carbon of the indazole ring. This correlation is characteristic of the N1-isomer.[3]

    • Nuclear Overhauser Effect Spectroscopy (NOESY): For N1-substituted indazoles, a NOESY correlation should be observed between the protons of the N-alkyl substituent and the H7 proton of the indazole ring.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the difficulty in achieving regioselectivity in indazole synthesis?

A1: The primary challenge stems from the annular tautomerism of the indazole ring system. It exists as two main tautomers, 1H-indazole and 2H-indazole, which are in equilibrium.[3] Since both nitrogens are nucleophilic, direct alkylation can occur on either tautomer, leading to a mixture of N1 and N2 substituted products.[1][3] The 1H-tautomer is generally more thermodynamically stable.[3][4]

Q2: Are there alternative synthetic strategies to direct N-alkylation for obtaining regiochemically pure indazoles?

A2: Yes, several strategies can be employed to circumvent the issue of direct N-alkylation of the pre-formed indazole ring.

  • Pre-functionalization of Starting Materials: A common and effective approach is to introduce the desired N-substituent before the cyclization step that forms the indazole ring.[3] For instance, using an appropriately N-substituted hydrazine in a cyclization reaction can lead to the regioselective formation of a single indazole isomer.[3][10]

  • Directed C-H Functionalization: Recent advances have demonstrated that transition metal-catalyzed C-H activation can be a powerful tool for the regioselective synthesis of functionalized indazoles.[5]

  • Mitsunobu Reaction: The Mitsunobu reaction can sometimes favor the formation of the N2-alkylated product.[3]

Q3: How do Lewis acids affect the regioselectivity of indazole alkylation?

A3: Lewis acids can play a significant role in directing the regioselectivity. For example, in the nucleophilic ring-opening of donor-acceptor cyclopropanes with indazoles, Al(OTf)3 has been shown to catalyze the formation of the kinetically controlled N2-alkylated indazoles, while Co(NTf2)2 favors the formation of the N1-alkylated products.[5]

Q4: Can I use phase-transfer catalysis for indazole alkylation?

A4: Phase-transfer catalysis (PTC) has been used for the N-alkylation of indazoles. However, it often leads to mixtures of N1 and N2 isomers.[1] The conditions would need to be carefully optimized for a specific substrate to achieve acceptable regioselectivity.

Logical Workflow for Troubleshooting Regioselectivity

G cluster_conditions Condition Optimization cluster_substituents Substituent Effects start Mixture of N1 and N2 Isomers Observed check_conditions Review Reaction Conditions: Base, Solvent, Temperature start->check_conditions check_substituents Analyze Indazole Substituents: Electronic & Steric Effects start->check_substituents base_solvent Modify Base/Solvent System - N1: NaH/THF - N2: Ga/Al mediated, Mitsunobu check_conditions->base_solvent temperature Adjust Temperature & Time - N1 (Thermo): Higher Temp, Longer Time - N2 (Kinetic): Lower Temp, Shorter Time check_conditions->temperature n1_directing N1-Directing Groups: C3-EDG (e.g., -COMe, -tBu) check_substituents->n1_directing n2_directing N2-Directing Groups: C7-EWG (e.g., -NO2, -CO2Me) check_substituents->n2_directing analyze_results Analyze Product Ratio (NMR) base_solvent->analyze_results temperature->analyze_results n1_directing->analyze_results n2_directing->analyze_results outcome Desired Regioisomer Obtained? analyze_results->outcome outcome->check_conditions No, Re-evaluate finish Process Optimized outcome->finish Yes alternative Consider Alternative Synthetic Strategy: - Pre-functionalization - Directed C-H Activation outcome->alternative No, Consistently Poor

Caption: Troubleshooting workflow for regioselective indazole synthesis.

References

  • National Institutes of Health. (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. Retrieved from [Link]

  • ResearchGate. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • ResearchGate. (2025). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. Retrieved from [Link]

  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?. Retrieved from [Link]

  • PubMed. (n.d.). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • Beilstein Journals. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

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Preventing over-bromination in the synthesis of indazole precursors

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Over-Bromination

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with the synthesis of indazole precursors and encountering challenges with bromination reactions. As a Senior Application Scientist, I will provide field-proven insights and troubleshooting strategies to help you navigate the complexities of electrophilic aromatic substitution on electron-rich systems.

Frequently Asked Questions (FAQs)

Q1: Why is my aniline-based precursor undergoing multiple brominations, even when I use a 1:1 stoichiometry of bromine?

A1: The amino group (-NH₂) is a powerful activating group in electrophilic aromatic substitution reactions.[1] Its strong electron-donating nature significantly increases the nucleophilicity of the aromatic ring, making it highly susceptible to reaction with electrophiles like bromine.[2][3] This high reactivity often leads to polybromination, where multiple bromine atoms are added to the ring, even with careful control of stoichiometry.[4][5] The initial bromination can sometimes even further activate the ring, making subsequent brominations faster than the first.

Q2: I'm trying to synthesize a specific mono-brominated indazole precursor, but I'm getting a mixture of ortho and para isomers. How can I improve the regioselectivity?

A2: The amino group is an ortho, para-director.[6] This means it directs incoming electrophiles to the positions ortho (adjacent) and para (opposite) to it. While the para position is often favored due to reduced steric hindrance, a mixture is common. To enhance para-selectivity, you can introduce a bulky protecting group on the nitrogen. This will sterically hinder the ortho positions, making the para position the more accessible site for bromination.

Q3: Are there alternative brominating agents to elemental bromine (Br₂) that are less aggressive and might prevent over-bromination?

A3: Yes, several milder brominating agents can provide better control. N-Bromosuccinimide (NBS) is a common alternative that provides a slow, controlled release of electrophilic bromine.[7] Other N-bromo reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are also effective and can be more atom-economical.[7] Using these reagents, often in combination with a catalyst, can significantly reduce the incidence of over-bromination.

Q4: Can changing the reaction conditions like temperature or solvent help control the bromination?

A4: Absolutely. Lowering the reaction temperature will decrease the overall reaction rate, allowing for more selective bromination. The choice of solvent can also play a crucial role. Solvents that can solvate the electrophile or the intermediate carbocation can modulate reactivity. For instance, using a less polar solvent may temper the reaction. Experimenting with a range of conditions is often necessary to find the optimal balance for your specific substrate.

Troubleshooting Guide: Diagnosing and Solving Over-Bromination

Over-bromination is a common hurdle in the synthesis of brominated indazole precursors, particularly when starting from aniline derivatives. This guide provides a systematic approach to troubleshooting and resolving this issue.

Initial Assessment: Identifying the Source of the Problem

The first step is to analyze your reaction outcome. Are you observing di-bromination, tri-bromination, or a complex mixture of products? The extent of over-bromination can provide clues about the underlying cause.

Observation Potential Cause Recommended Action
Di- and Tri-brominated Products Highly activated substrate, aggressive brominating agent, high reaction temperature.Attenuate the activating group, use a milder brominating agent, lower the reaction temperature.
Mixture of Mono-bromo Isomers Strong directing effect of the activating group, low steric hindrance at ortho positions.Introduce a bulky protecting group to favor para-substitution.
Reaction is Too Fast and Uncontrolled High concentration of reactants, highly reactive solvent.Reduce reactant concentrations, choose a less reactive solvent.
Workflow for Troubleshooting Over-Bromination

This workflow provides a logical sequence of steps to address over-bromination.

G cluster_0 Troubleshooting Over-Bromination A Problem: Over-bromination Observed B Step 1: Attenuate the Activating Group (e.g., N-Acetylation) A->B Highly Activated Substrate C Step 2: Select a Milder Brominating Agent (e.g., NBS, DBDMH) B->C If over-bromination persists D Step 3: Optimize Reaction Conditions (Temperature, Solvent, Concentration) C->D Fine-tuning for selectivity E Step 4: Deprotection (if necessary) D->E If a protecting group was used F Desired Mono-brominated Product D->F If no protecting group was used E->F

Caption: A step-by-step workflow for troubleshooting over-bromination in the synthesis of indazole precursors.

Preventative Strategies: Designing for Success

Proactive measures in your experimental design can significantly minimize the risk of over-bromination.

Strategy 1: Attenuating the Activating Group via N-Protection

The most effective strategy to control the powerful activating effect of the amino group is to temporarily convert it into a less activating group.[8][9] N-acetylation is a widely used and effective method.[10][11]

Mechanism of Attenuation: The acetyl group is electron-withdrawing, which reduces the electron-donating ability of the nitrogen's lone pair into the aromatic ring. This deactivation makes the ring less susceptible to electrophilic attack and, consequently, over-bromination.

Experimental Protocol: N-Acetylation of an Aniline Derivative

  • Dissolve: Dissolve the aniline derivative (1 equivalent) in glacial acetic acid.[10]

  • Add Acetylating Agent: Add acetic anhydride (1.1 equivalents) dropwise at room temperature.

  • Heat: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into ice water to precipitate the acetanilide product.

  • Isolate: Collect the solid by filtration, wash with water, and dry.

Strategy 2: Judicious Choice of Brominating Agent

The choice of brominating agent is critical. While elemental bromine is potent, it can be difficult to control.

Brominating Agent Advantages Disadvantages
Elemental Bromine (Br₂) Inexpensive, readily available.Highly reactive, can lead to over-bromination, hazardous to handle.
N-Bromosuccinimide (NBS) Solid, easier to handle, provides a controlled source of Br⁺.More expensive than Br₂, can sometimes require a radical initiator.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Solid, stable, high bromine content, atom-economical.[7]More expensive than Br₂.

Experimental Protocol: Selective para-Bromination using NBS

  • Protect: Acetylate the aniline precursor as described in Strategy 1.

  • Dissolve: Dissolve the resulting acetanilide in a suitable solvent like chloroform or carbon tetrachloride.

  • Add NBS: Add N-Bromosuccinimide (1.05 equivalents) in portions.

  • Initiate (if needed): In some cases, a catalytic amount of a radical initiator like AIBN or exposure to light may be necessary.

  • Monitor: Follow the reaction progress by TLC.

  • Work-up: Once the reaction is complete, filter off the succinimide byproduct. Wash the organic layer with a reducing agent solution (e.g., sodium thiosulfate) to quench any remaining bromine, then with water and brine.

  • Isolate: Dry the organic layer and evaporate the solvent to obtain the crude product, which can then be purified by recrystallization or chromatography.

Mechanism of Electrophilic Aromatic Bromination

Understanding the underlying mechanism is key to controlling the reaction.

G cluster_0 Electrophilic Aromatic Substitution (Bromination) A Aromatic Ring (Nucleophile) D Attack of Aromatic Ring on Br⁺ A->D B Br-Br (with Lewis Acid Catalyst, e.g., FeBr₃) C Formation of Electrophile (Br⁺) B->C Polarization C->D E Arenium Ion Intermediate (Resonance Stabilized Carbocation) D->E F Deprotonation E->F Loss of H⁺ G Brominated Aromatic Product F->G Restoration of Aromaticity

Caption: The general mechanism of electrophilic aromatic bromination.

In the case of highly activated rings like anilines, a Lewis acid catalyst is often not necessary as the ring is sufficiently nucleophilic to be attacked directly by polarized Br₂.[12]

Conclusion

Preventing over-bromination in the synthesis of indazole precursors is a matter of controlling the inherent reactivity of the aniline-based starting materials. By employing strategies such as N-protection to attenuate the activating group, selecting milder brominating agents, and carefully optimizing reaction conditions, researchers can achieve high yields of the desired mono-brominated products. A thorough understanding of the principles of electrophilic aromatic substitution is paramount to troubleshooting and designing robust synthetic routes.

References

  • 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax. (2023, September 20).
  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2025, February 7). Master Organic Chemistry.
  • Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts.
  • Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. (2019, September 15).
  • Sunlight-driven N-acetylation of anilines: a green chemistry approach. (2023, September 8). RSC Publishing.
  • Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. (2022, December 22). YouTube.
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  • Consecutive Condensation, C–N and N–N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. (2011, June 6).
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  • Bromination via a Free Radical Mechanism. (2022, February 16). BYJU'S.
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Validation & Comparative

Comparative Analysis of 4-Chloro-1-methyl-1H-indazol-3-amine Analogs: A Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities, particularly in the realm of oncology.[1][2] Numerous FDA-approved drugs and clinical candidates incorporate this privileged heterocycle, highlighting its significance in drug design.[1] Among the various indazole derivatives, the 1H-indazol-3-amine moiety has proven to be an effective hinge-binding fragment for various protein kinases, crucial enzymes often dysregulated in cancer.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs based on the 4-Chloro-1-methyl-1H-indazol-3-amine core, offering insights for researchers and professionals in drug development.

The 4-Chloro-1-methyl-1H-indazol-3-amine Scaffold: A Privileged Starting Point

The core structure, 4-Chloro-1-methyl-1H-indazol-3-amine, presents several key features that make it an attractive starting point for library synthesis and optimization. The 3-amino group serves as a critical hydrogen bond donor, anchoring the molecule to the hinge region of the kinase ATP-binding pocket. The N1-methyl group can provide steric and electronic advantages, potentially enhancing cell permeability and metabolic stability. The chlorine atom at the 4-position offers a site for further modification or can influence the electronic properties of the indazole ring system.

Core_Scaffold cluster_core 4-Chloro-1-methyl-1H-indazol-3-amine C3 NH2 C3->NH2 N2 N1 N2->N1 C7a N1->C7a CH3 N1->CH3 C4 C7a->C4 C7 C5 C4->C5 Cl C4->Cl C6 C5->C6 C6->C3 C3_label N2_label N1_label C7a_label C4_label C5_label C6_label C7_label

Caption: Core structure of 4-Chloro-1-methyl-1H-indazol-3-amine.

Structure-Activity Relationship (SAR) Analysis

The biological activity of indazole derivatives can be significantly modulated by substitutions on the indazole ring and the 3-amino group. The following sections compare the impact of these modifications on anticancer activity, drawing on data from various studies on related indazole scaffolds.

Modifications at the 3-Amino Position: The Gateway to Potency

The 3-amino group is a key interaction point with the target protein. Acylation of this amine to form an amide linkage is a common strategy to introduce diverse functionalities that can occupy adjacent hydrophobic pockets in the ATP-binding site.

For instance, in a series of 1H-indazole-3-amide derivatives, the nature of the acyl group was found to be critical for antitumor activity.[1] While direct analogs of 4-Chloro-1-methyl-1H-indazol-3-amine with systematic acyl modifications are not detailed in the provided literature, we can infer the importance of this position from broader indazole SAR studies. The introduction of a mercapto acetamide moiety has been shown to be present in many cytotoxic drugs.[1]

SAR_3-Amino cluster_core Core Scaffold cluster_modification Modification at 3-Amino Position cluster_activity Impact on Activity Core 4-Chloro-1-methyl-1H-indazol-3-amine Amide Acylation (Amide formation) Core->Amide Introduce functionality Aryl_Amide Aryl Amides Amide->Aryl_Amide Heteroaryl_Amide Heteroaryl Amides Amide->Heteroaryl_Amide Potency Modulates Potency & Selectivity Aryl_Amide->Potency Heteroaryl_Amide->Potency

Caption: Modifications at the 3-amino position significantly impact biological activity.

Substitutions on the Indazole Ring: Fine-Tuning Activity

Substitutions on the benzene ring portion of the indazole core can significantly influence the electronic and steric properties of the molecule, thereby affecting its binding affinity and pharmacokinetic properties.

A study on 1H-indazole-3-amide derivatives revealed that substituents at the C-5 position of the indazole ring had a notable effect on the anti-proliferative activity against Hep-G2 cells.[1] The trend in activity was observed to be 3,5-difluoro substituent > 4-fluoro substituent > 3-fluoro substituent > 4-trifluoromethoxy substituent, underscoring the importance of fluorine substitution.[1] Although our core molecule is chlorinated at the 4-position, this highlights the sensitivity of the scaffold to halogen substitutions.

Furthermore, SAR studies on 3,6-disubstituted indazole derivatives as hepcidin production inhibitors demonstrated that aryl groups at the C-3 and C-6 positions were crucial for inhibitory activities.[3][4] This suggests that exploring substitutions at the 5, 6, and 7-positions of the 4-Chloro-1-methyl-1H-indazol-3-amine core could be a fruitful strategy for optimizing activity.

Table 1: Comparative Anticancer Activity of Indazole Analogs

Compound IDCore Scaffold ModificationTarget Cell LineIC50 (µM)Reference
2f Indazole derivative4T1 (Breast)0.23 - 1.15[5]
6o 1H-indazole-3-amide derivativeK562 (Leukemia)5.15[1]
5j 5-(3,5-difluorophenyl) substituent on 1H-indazole-3-amideHep-G2 (Liver)-[1]

Note: The IC50 values are presented as ranges or specific values as reported in the cited literature. A direct comparison is challenging due to different assay conditions and cell lines used.

Experimental Protocols

The evaluation of these compounds relies on robust and reproducible experimental protocols. Below are outlines of commonly employed assays.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, K562, PC-3, Hep-G2) in 96-well plates at a predetermined density and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil).[1]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[1]

Kinase Inhibition Assay

These assays are crucial for determining the direct inhibitory effect of the compounds on specific kinase targets.

Principle: Various formats exist, but a common method involves measuring the amount of phosphorylated substrate produced by the kinase in the presence and absence of the inhibitor. This can be quantified using methods like radioactive detection of ³²P-labeled ATP, fluorescence polarization, or enzyme-linked immunosorbent assay (ELISA).

General Workflow:

  • Assay Setup: In a microplate, combine the kinase, its specific substrate, and ATP.

  • Inhibitor Addition: Add the test compounds at varying concentrations.

  • Kinase Reaction: Incubate the mixture to allow the kinase to phosphorylate the substrate.

  • Detection: Stop the reaction and quantify the amount of phosphorylated product using a suitable detection method.

  • Data Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of kinase inhibition against the inhibitor concentration.

Experimental_Workflow cluster_cell Cell-Based Assay (MTT) cluster_biochemical Biochemical Assay (Kinase) Seed Seed Cells Treat Treat with Compounds Seed->Treat MTT Add MTT Reagent Treat->MTT Solubilize Solubilize Formazan MTT->Solubilize Read Measure Absorbance Solubilize->Read IC50_Cell Calculate IC50 Read->IC50_Cell Setup Setup Kinase Reaction Inhibit Add Inhibitor Setup->Inhibit React Incubate Inhibit->React Detect Detect Phosphorylation React->Detect IC50_Kinase Calculate IC50 Detect->IC50_Kinase

Caption: General workflows for cell-based and biochemical assays.

Conclusion and Future Directions

The 4-Chloro-1-methyl-1H-indazol-3-amine scaffold serves as a valuable starting point for the development of potent and selective kinase inhibitors. The SAR studies on related indazole derivatives consistently highlight the critical role of substitutions at the 3-amino position and on the indazole ring. Specifically, acylation of the 3-amino group and the introduction of halogen substituents on the benzene ring appear to be promising strategies for enhancing anti-cancer activity.

Future research should focus on a systematic exploration of these modifications on the 4-Chloro-1-methyl-1H-indazol-3-amine core. A focused library of analogs with diverse substitutions at the 3-amino group and at positions 5, 6, and 7 of the indazole ring should be synthesized and screened against a panel of cancer cell lines and relevant kinases. This systematic approach will enable the development of more potent and selective drug candidates with improved therapeutic potential.

References

  • RSC Advances, 2021.

  • Molecules, 2023.

  • Molecules, 2022.

  • IUCrData, 2021.

  • [4-(4-(((1H-Benzo[d][1][3][5]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Synthesis, Spectroscopic Characterization, and In Silico Studies for the Putative Inhibition of Acetylcholinesterase.]([Link]) Molecules, 2022.

  • International Journal of Molecular Sciences, 2025.

  • Journal of Medicinal Chemistry, 2022.

  • Bioorganic & Medicinal Chemistry Letters, 2017.

  • Molecules, 2023.

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  • Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.

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A Comparative Guide to Analytical Method Validation for the Purity of 4-Chloro-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

4-Chloro-1-methyl-1H-indazol-3-amine is a substituted indazole, a class of heterocyclic compounds prevalent in medicinal chemistry. Its structural analogue, 7-Bromo-4-chloro-1H-indazol-3-amine, is a key intermediate in the synthesis of Lenacapavir, a potent, long-acting HIV-1 capsid inhibitor.[1][2] This lineage underscores the paramount importance of ensuring the purity of such intermediates. The presence of impurities, even at trace levels, can have significant ramifications on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, robust and validated analytical methods are not merely a regulatory requirement but a cornerstone of drug safety and quality assurance.

This guide provides a comprehensive comparison of analytical methodologies for the validation of 4-Chloro-1-methyl-1H-indazol-3-amine purity. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and objectively compare the performance of various techniques. All methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) for analytical procedure validation, and refer to standards from the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[3][4][5]

The Analytical Landscape: Choosing the Right Tool for the Task

The selection of an analytical technique is dictated by the physicochemical properties of the analyte and the specific information required. For a polar, aromatic amine like 4-Chloro-1-methyl-1H-indazol-3-amine, a multi-faceted approach is necessary for comprehensive purity assessment. The primary techniques are chromatography-based, offering the high resolving power needed to separate the main component from structurally similar impurities.

cluster_0 Purity Validation Strategy Main 4-Chloro-1-methyl-1H- indazol-3-amine Sample HPLC RP-HPLC-UV (Purity & Impurities) Main->HPLC Primary Analysis GC Headspace-GC-FID (Residual Solvents) Main->GC Specific Test Spectro Spectroscopy (Identity Confirmation) Main->Spectro Confirmatory LCMS LC-MS/MS (Impurity ID & Structure) HPLC->LCMS Characterize Unknowns Report Comprehensive Purity Report HPLC->Report GC->Report LCMS->Report Spectro->Report

Caption: Overall strategy for purity validation.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reversed-phase (RP-HPLC) mode, is the gold standard for purity and impurity analysis of non-volatile organic molecules. Its high resolution, sensitivity, and reproducibility make it indispensable.

  • Causality: The indazole ring system and amine functionality make the target molecule polar. RP-HPLC, with a nonpolar stationary phase (like C18) and a polar mobile phase, provides excellent retention and separation for such compounds. A UV detector is ideal as the aromatic indazole core contains a strong chromophore, ensuring high sensitivity.

Gas Chromatography (GC)

GC is a powerful technique for separating volatile and semi-volatile compounds. Its primary role in this context is the analysis of residual solvents from the synthesis process, which are common process-related impurities.

  • Causality: Direct GC analysis of 4-Chloro-1-methyl-1H-indazol-3-amine is challenging due to its low volatility and polar nature, which can lead to poor peak shape and column interaction.[6] However, for volatile organic solvents (e.g., methanol, acetonitrile, ethyl acetate) used during synthesis and purification, Headspace GC (HS-GC) is the method of choice, as it avoids injecting the non-volatile API onto the GC column.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. It is the definitive tool for identifying unknown impurities and degradation products.

  • Causality: While HPLC-UV can quantify impurities, it provides no structural information. LC-MS provides the molecular weight and fragmentation patterns of impurities, which are crucial for their structural elucidation. This is a mandatory step in drug development, especially when investigating results from forced degradation studies as per ICH Q1A(R2) guidelines.[7]

Complementary Spectroscopic Methods

Techniques like Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and UV-Visible Spectroscopy are vital for confirming the identity and structure of the main compound.[8][9] While not typically used for routine purity testing against trace impurities, they are essential for characterizing the reference standard itself and for the structural elucidation of isolated, significant impurities.

Comparative Analysis of Core Chromatographic Methods

The choice between these methods depends on the specific goal of the analysis. The following table provides a direct comparison of their performance for the validation of 4-Chloro-1-methyl-1H-indazol-3-amine purity.

Parameter Reversed-Phase HPLC (RP-HPLC) Gas Chromatography (GC) Liquid Chromatography-Mass Spectrometry (LC-MS)
Primary Application Quantitative analysis of purity, known and unknown impurities, and degradation products.Quantitative analysis of volatile impurities, primarily residual solvents.Identification and structural characterization of unknown impurities and degradation products.
Specificity High. Can resolve structurally similar isomers with proper method development. Validated through peak purity analysis and forced degradation studies.High for volatile analytes. Not suitable for the main analyte without derivatization.Very High. Provides mass-to-charge ratio (m/z) data, which is highly specific. Co-eluting peaks can often be distinguished by mass.
Sensitivity (LOQ) Typically in the range of 0.01-0.05% relative to the main peak, meeting ICH reporting thresholds (often 0.05%).[10]High for volatile solvents (ppm levels).Extremely high, often capable of detecting impurities at levels far below ICH thresholds (<0.01%).[11]
Precision (%RSD) Excellent. Typically <2% for the main analyte and <10% for impurities at the quantitation limit.[12]Excellent for residual solvents, with RSD values typically <10%.Good for quantitation, but generally slightly less precise than HPLC-UV due to ion source variability.
Accuracy (% Recovery) High (typically 98-102% for assay, 90-110% for impurities).[12]High (typically 90-110%) for spiked solvent standards.Can be established with appropriate standards but is often used semi-quantitatively for unknown impurity profiling.
Robustness High. Method performance is generally stable with minor variations in mobile phase composition, pH, and temperature.High. Relatively insensitive to minor changes in temperature ramp and gas flow.The MS interface can be sensitive to matrix effects and mobile phase additives (non-volatile buffers must be avoided).
Self-Validation System Suitability Tests (SST) per USP <621> (e.g., resolution, tailing factor, plate count) are performed before each run to ensure system performance.[13][14]SSTs (e.g., resolution between key solvents, peak shape) are standard practice.SSTs are performed on both the LC and MS components to ensure performance.

Experimental Protocols: A Framework for Validation

The following protocols are presented as robust starting points for method development and validation, adhering to ICH Q2(R2) guidelines.[3]

Protocol 1: Stability-Indicating RP-HPLC Method for Purity Determination

This method is designed to quantify the purity of 4-Chloro-1-methyl-1H-indazol-3-amine and separate it from potential process-related impurities and degradation products.

1. Chromatographic System:

  • System: HPLC with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna C18, Waters XBridge C18).[7][15]

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Elution: Gradient elution. Start with 95% A / 5% B, ramp to 50% A / 50% B over 30 minutes, then to 20% A / 80% B over 10 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.[15]

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

2. Solution Preparation:

  • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).

  • Standard Solution: Accurately weigh ~10 mg of 4-Chloro-1-methyl-1H-indazol-3-amine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent (Concentration: ~100 µg/mL).

  • Sample Solution: Prepare in the same manner as the Standard Solution using the sample to be tested.

  • Sensitivity Solution: Dilute the Standard Solution to a concentration corresponding to the reporting threshold (e.g., 0.05% of the sample concentration, which would be ~0.05 µg/mL).

3. Method Validation Workflow:

Caption: HPLC method validation workflow per ICH Q2(R2).

  • Specificity: Perform forced degradation studies (acid, base, oxidative, thermal, photolytic). The method must demonstrate the ability to separate the main peak from all degradation products. Peak purity analysis using a PDA detector should confirm the main peak is spectrally pure.

  • Linearity: Analyze a series of solutions over a range from the LOQ to 150% of the sample concentration (e.g., 0.05 µg/mL to 150 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.[12]

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the API at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0-102.0%.[16]

  • Precision:

    • Repeatability: Analyze a minimum of six replicate sample preparations at 100% concentration. The Relative Standard Deviation (RSD) should be ≤ 2.0%.[5]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of data should be evaluated.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be measured with acceptable accuracy and precision. This is often established as the concentration where the signal-to-noise ratio is approximately 10:1.

  • Robustness: Deliberately vary method parameters (e.g., pH ±0.2 units, column temperature ±5 °C, mobile phase composition ±2%) and assess the impact on the results, particularly the resolution between the main peak and the closest eluting impurity.[12]

Protocol 2: Headspace GC Method for Residual Solvents

This method is based on standard pharmacopoeial procedures for residual solvent analysis (e.g., USP <467>).

1. Chromatographic System:

  • System: Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).

  • Column: G43 (6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.53 mm, 3.0 µm film thickness.

  • Carrier Gas: Nitrogen or Helium at an appropriate flow rate.

  • Temperatures:

    • Injector: 140 °C

    • Detector: 250 °C

    • Oven Program: 40 °C for 20 minutes, then ramp at 10 °C/min to 240 °C and hold for 20 minutes.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C

    • Equilibration Time: 60 minutes

2. Solution Preparation:

  • Solvent: Dimethyl sulfoxide (DMSO) or another suitable high-boiling, inert solvent.

  • Standard Solution: Prepare a stock standard containing all potential residual solvents at a known concentration (e.g., Class 2 solvents at concentrations specified in ICH Q3C).

  • Sample Solution: Accurately weigh ~100 mg of 4-Chloro-1-methyl-1H-indazol-3-amine into a headspace vial and dissolve in a known volume of the solvent.

3. Validation:

  • The method must be validated for specificity (resolution of all solvents), linearity, accuracy (spike recovery), precision, and LOQ for each target solvent.

Conclusion: A Self-Validating System for Assured Quality

The purity of 4-Chloro-1-methyl-1H-indazol-3-amine is a critical quality attribute that directly impacts the safety and efficacy of any API derived from it. A comprehensive analytical control strategy, centered around a well-validated, stability-indicating RP-HPLC method, is essential. This primary method, when supported by orthogonal techniques like HS-GC for residual solvents and LC-MS for impurity identification, creates a robust, self-validating system.

The causality for selecting RP-HPLC lies in its superior ability to resolve polar, non-volatile compounds and their structurally similar impurities. The integration of System Suitability Tests (SSTs) into each analytical run ensures that the system is performing as intended before any sample data is accepted, providing a high degree of trust in the reported results.[14][16] By adhering to the principles and protocols outlined in this guide, researchers and drug developers can establish a scientifically sound and regulatory-compliant framework for ensuring the purity of this vital pharmaceutical intermediate.

References

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A Comparative Guide to Isomeric Purity Analysis of 4-Chloro-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Isomeric Purity in Pharmaceutical Development

In the synthesis of active pharmaceutical ingredients (APIs), the control of impurities is a paramount concern for ensuring drug safety and efficacy. This is particularly true for isomeric impurities, which possess the same molecular formula but differ in the arrangement of their atoms. 4-Chloro-1-methyl-1H-indazol-3-amine is a key intermediate in the synthesis of various therapeutic agents, including the potent HIV-1 capsid inhibitor Lenacapavir.[1][2] During its synthesis, positional isomers can arise, such as 5-chloro, 6-chloro, and 7-chloro analogues. These closely related compounds can have different pharmacological and toxicological profiles, making the development of robust analytical methods for their separation and quantification a critical aspect of quality control.[3]

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the isomeric purity analysis of 4-Chloro-1-methyl-1H-indazol-3-amine. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven experimental protocols.

The Analytical Challenge: Separating Positional Isomers

The primary difficulty in analyzing 4-Chloro-1-methyl-1H-indazol-3-amine lies in the similar physicochemical properties of its positional isomers.[4] These similarities, including polarity and boiling point, make their separation challenging. The choice of analytical technique and the careful optimization of experimental parameters are crucial to achieving the necessary resolution for accurate quantification.

Comparative Analysis of Chromatographic Techniques

Both HPLC and GC are powerful chromatographic techniques widely used in the pharmaceutical industry for purity analysis.[5][6] The selection between them depends on the analyte's properties, specifically its volatility and thermal stability.[7][8][9]

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is often the preferred method for non-volatile and thermally unstable compounds.[5][8] Its versatility allows for a wide range of stationary and mobile phases to be employed, enabling the fine-tuning of selectivity for isomeric separations.[10]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Rationale: A reversed-phase method using a C18 column is a common starting point. However, for aromatic positional isomers, a phenyl-based stationary phase can offer enhanced selectivity due to π–π interactions.[11]

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient Program: A shallow gradient is often required to resolve closely eluting isomers.

      • 0-5 min: 30% B

      • 5-20 min: 30-50% B

      • 20-25 min: 50-80% B

      • 25-30 min: 80% B (wash)

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

Data Presentation: Expected HPLC Performance

ParameterExpected OutcomeJustification
Resolution (Rs) > 1.5 between all isomeric peaksBaseline separation is essential for accurate quantification.
Tailing Factor (Tf) 0.8 - 1.5Symmetrical peaks are necessary for reliable integration.
Limit of Quantification (LOQ) ≤ 0.05%The method must be sensitive enough to quantify impurities at levels required by regulatory bodies.
Gas Chromatography (GC): The High-Resolution Alternative

For volatile and thermally stable compounds, GC can provide superior resolution and faster analysis times compared to HPLC.[8][12] The high efficiency of modern capillary columns makes GC an excellent choice for separating closely related isomers.

Experimental Protocol: Gas Chromatography with Flame Ionization Detection (GC-FID)

  • Rationale: A mid-polarity capillary column is chosen to provide a balance of interactions that can effectively differentiate between the positional isomers.

  • Instrumentation: A gas chromatograph with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: 5% Phenyl-Methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial: 180 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C, hold for 5 min.

    • Detector Temperature: 300 °C.

    • Injection Mode: Split (e.g., 50:1).

    • Injection Volume: 1 µL.

Data Presentation: Expected GC Performance

ParameterExpected OutcomeJustification
Resolution (Rs) > 2.0 between all isomeric peaksGC's high efficiency often leads to superior resolution.
Peak Width at Half Height < 0.1 minNarrow peaks indicate good column performance and aid in resolving closely eluting compounds.
Limit of Quantification (LOQ) ≤ 0.03%GC-FID is highly sensitive for many organic compounds.

Workflow for Method Selection and Validation

The following diagram illustrates the logical workflow for selecting and validating an appropriate analytical method.

Method_Selection_Workflow cluster_0 Method Development and Validation Start Isomeric Purity Analysis of 4-Chloro-1-methyl-1H-indazol-3-amine Assess_Properties Assess Analyte Properties (Volatility & Thermal Stability) Start->Assess_Properties Select_HPLC Select HPLC Assess_Properties->Select_HPLC Non-Volatile or Thermally Labile Select_GC Select GC Assess_Properties->Select_GC Volatile & Thermally Stable Develop_Method Develop & Optimize Method (Column, Mobile Phase/Temp Program) Select_HPLC->Develop_Method Select_GC->Develop_Method Validate_Method Validate Method per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision, etc.) Develop_Method->Validate_Method Routine_Use Implement for Routine Analysis Validate_Method->Routine_Use

Caption: Workflow for analytical method selection and validation.

Scientific Integrity: The Imperative of Method Validation

A developed analytical method is only reliable if it is validated for its intended purpose.[13][14] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[15][16][17] Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components, including isomers and impurities.

  • Linearity and Range: Demonstrating a proportional relationship between the detector response and the concentration of the analyte over a specified range.[13]

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.

  • Robustness: The method's ability to remain unaffected by small, deliberate variations in experimental parameters.

Conclusion: Selecting the Optimal Method

Both HPLC and GC are viable techniques for the isomeric purity analysis of 4-Chloro-1-methyl-1H-indazol-3-amine. The choice between them should be based on the volatility and thermal stability of the compound and its potential isomers. HPLC offers greater versatility for a wider range of compounds, while GC can provide higher resolution and faster run times for suitable analytes. Regardless of the chosen technique, a thorough method development and validation process in accordance with ICH guidelines is essential to ensure the generation of accurate and reliable data, ultimately safeguarding the quality and safety of the final pharmaceutical product.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-Chloro-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, experience-driven safety and handling protocols for 4-Chloro-1-methyl-1H-indazol-3-amine. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the following directives are synthesized from the known hazards of structurally similar chloro-amino-indazoles. This proactive approach, grounded in the principles of chemical class-based hazard assessment, is a cornerstone of robust laboratory safety.

Hazard Profile: Understanding the Risks

The foundational principle of laboratory safety is to understand the potential hazards of the materials in use. Based on data from analogous compounds, 4-Chloro-1-methyl-1H-indazol-3-amine should be handled as a substance with the potential for significant acute toxicity and irritation.

Potential HazardGHS Hazard StatementCausality and Experimental ImplicationSource(s)
Oral Toxicity H302: Harmful if swallowedIngestion can lead to systemic toxicity. This underscores the critical importance of prohibiting eating, drinking, or smoking in laboratory areas and diligent hand washing after handling.[1][2][3][4]
Skin Irritation H315: Causes skin irritationDirect contact can cause localized inflammation, redness, and discomfort. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent exposure.[1][2][4][5]
Eye Irritation H319: Causes serious eye irritationThe compound, particularly as a fine powder, can cause significant damage if it comes into contact with the eyes. This risk mandates the use of chemical safety goggles or a face shield.[1][2][4][5]
Respiratory Irritation H335: May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract. All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation risk.[1][2][4][5]

Core Directive: Personal Protective Equipment (PPE) Selection

The selection of PPE is not a passive checklist but an active risk mitigation strategy. The following workflow illustrates the decision-making process for ensuring adequate protection when handling 4-Chloro-1-methyl-1H-indazol-3-amine.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Configuration Start Assess Task-Specific Risks (e.g., weighing, dissolution, reaction) CheckDust Potential for Dust/Aerosol Generation? Start->CheckDust CheckSplash Potential for Splash? Start->CheckSplash BasePPE Baseline PPE: - Nitrile Gloves - Safety Goggles - Lab Coat CheckDust->BasePPE No AddRespirator Add Respiratory Protection (e.g., N95 or higher) CheckDust->AddRespirator Yes CheckSplash->BasePPE No AddFaceShield Upgrade to Face Shield (over goggles) CheckSplash->AddFaceShield Yes FullProtection Full Protection Ensemble BasePPE->FullProtection AddRespirator->FullProtection AddFaceShield->FullProtection

Caption: PPE selection workflow based on task-specific risks.

Detailed PPE Specifications:

  • Hand Protection: At a minimum, wear chemical-resistant, disposable gloves such as nitrile.[6][7] Always inspect gloves for tears or punctures before use. When handling is complete, remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly with soap and water.[7][8]

  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][10] If there is a significant risk of splashing, particularly when working with solutions, a full-face shield should be worn in addition to safety goggles.[11]

  • Skin and Body Protection: A standard, long-sleeved laboratory coat should be worn and kept fully fastened.[12] For procedures involving larger quantities or a higher risk of splashes, consider a chemical-resistant apron or disposable coveralls.[12]

  • Respiratory Protection: All manipulations of solid 4-Chloro-1-methyl-1H-indazol-3-amine that could generate dust must be conducted in a certified chemical fume hood. If engineering controls are insufficient or unavailable, a NIOSH-approved particulate respirator (e.g., N95) or a higher level of respiratory protection may be required.[13][14]

Operational Plan: Safe Handling Protocol

A self-validating protocol ensures that safety is integrated into every step of the experimental workflow. Adherence to this process minimizes exposure and mitigates the risk of accidents.

Handling_Workflow Prep 1. Preparation - Verify fume hood certification - Locate safety shower/eyewash - Prepare waste containers Don 2. Don PPE (as per risk assessment) Prep->Don Handle 3. Chemical Handling (in fume hood) - Weigh solids carefully - Use spatulas to avoid dust - Add solids to solvent slowly Don->Handle Work 4. Experimental Work - Maintain sash at lowest practical height - Monitor reaction for any abnormalities Handle->Work Decon 5. Decontamination - Wipe down work surfaces - Clean any contaminated equipment Work->Decon Doff 6. Doff PPE - Remove gloves first - Wash hands thoroughly Decon->Doff

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.